molecular formula C9H18ClNO B2568654 3-Aminobicyclo[3.3.1]nonan-1-ol;hydrochloride CAS No. 2253640-68-3

3-Aminobicyclo[3.3.1]nonan-1-ol;hydrochloride

Cat. No.: B2568654
CAS No.: 2253640-68-3
M. Wt: 191.7
InChI Key: ZYYSIZYYUJEECH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Aminobicyclo[3.3.1]nonan-1-ol;hydrochloride is a useful research compound. Its molecular formula is C9H18ClNO and its molecular weight is 191.7. The purity is usually 95%.
BenchChem offers high-quality 3-Aminobicyclo[3.3.1]nonan-1-ol;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Aminobicyclo[3.3.1]nonan-1-ol;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-aminobicyclo[3.3.1]nonan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c10-8-4-7-2-1-3-9(11,5-7)6-8;/h7-8,11H,1-6,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYYSIZYYUJEECH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC(C1)(C2)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Guide: 3-Aminobicyclo[3.3.1]nonan-1-ol Hydrochloride

[1]

Executive Summary & Chemical Identity[1][2][3]

3-Aminobicyclo[3.3.1]nonan-1-ol hydrochloride is a specialized bicyclic building block used in advanced medicinal chemistry. It represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Structurally, it serves as a lipophilic, conformationally restricted spacer that mimics the adamantane cage found in drugs like Memantine, but with altered solubility and vector orientation due to the cleaved bridge.

This guide details the physicochemical properties, synthetic pathways, and application logic for integrating this moiety into drug discovery programs, specifically for G-protein coupled receptors (GPCRs) and ion channel modulators.

Chemical Identification Data
ParameterDetail
Chemical Name 3-Aminobicyclo[3.3.1]nonan-1-ol hydrochloride
CAS Number 2253640-68-3
Molecular Formula C₉H₁₇NO[1][2][3][4] · HCl
Molecular Weight 191.70 g/mol (Salt); 155.24 g/mol (Free Base)
Core Scaffold Bicyclo[3.3.1]nonane
Functionalization Bridgehead Hydroxyl (C1), Ring Amine (C3)
Stereochemistry Exists as endo or exo isomers at C3; commercial supplies are often diastereomeric mixtures unless specified.
Structural Visualization

The following diagram illustrates the core numbering and the spatial arrangement of the functional groups. Note the bridgehead position of the hydroxyl group (C1) versus the wing position of the amine (C3).

ChemicalStructurecluster_legendFunctional MapC1C1(Bridgehead-OH)C2C2C1->C2Wing 2 (C8-C6)C6-C7-C8(Unsubstituted Wing)C1->Wing 2 (C8-C6)C3C3(Amine)C2->C3C4C4C3->C4C5C5(Bridgehead)C4->C5C9C9(Bridge)C5->C9C5->Wing 2 (C8-C6)C9->C1DescC1: Hydrophilic AnchorC3: Basic Center (pKa ~9-10)

Caption: Topological connectivity of the 3-aminobicyclo[3.3.1]nonan-1-ol core. C1 and C5 are the bridgeheads; C9 is the bridging methylene.

Synthetic Methodology

The synthesis of 3-aminobicyclo[3.3.1]nonan-1-ol presents a regiochemical challenge: distinguishing the bridgehead (C1) from the ring carbons (C3). The most robust laboratory-scale route involves the Reductive Amination of the corresponding keto-alcohol precursor, 1-hydroxybicyclo[3.3.1]nonan-3-one .

Precursor Synthesis Strategy

The 1-hydroxy-3-one intermediate is often accessed via the degradation of adamantane derivatives or cyclization of cyclooctane precursors.

Protocol: Reductive Amination (Self-Validating)

Objective: Convert 1-hydroxybicyclo[3.3.1]nonan-3-one to the target amine hydrochloride.

Reagents:

  • Substrate: 1-Hydroxybicyclo[3.3.1]nonan-3-one (1.0 eq)

  • Amine Source: Ammonium Acetate (

    
    ) (10.0 eq)
    
  • Reducing Agent: Sodium Cyanoborohydride (

    
    ) (1.5 eq)
    
  • Solvent: Methanol (anhydrous)

  • Workup: HCl in Dioxane/Ether

Step-by-Step Methodology:

  • Imine Formation (Equilibrium Phase):

    • Dissolve 1-hydroxybicyclo[3.3.1]nonan-3-one in anhydrous Methanol (0.1 M concentration).

    • Add Ammonium Acetate (10 eq) and molecular sieves (3Å) to scavenge water.

    • Critical Checkpoint: Stir at room temperature for 2 hours. Monitor by TLC (disappearance of ketone spot) or LC-MS to ensure imine formation.

  • Reduction (Irreversible Phase):

    • Cool the mixture to 0°C.

    • Slowly add Sodium Cyanoborohydride (

      
      ).
      
    • Allow to warm to room temperature and stir for 12–16 hours.

    • Mechanism:[5] The hydride attacks the iminium ion. Stereoselectivity (endo vs. exo) is driven by the steric bulk of the bridgehead hydroxyl and the hydride approach vector.

  • Quenching and Isolation:

    • Quench with 1N HCl (carefully, to pH < 2) to decompose excess hydride and protonate the amine.

    • Remove Methanol under reduced pressure.

    • Basify the aqueous residue with NaOH (to pH > 12) to liberate the free amine.

    • Extract with Dichloromethane (DCM) x3.

  • Salt Formation (Target Generation):

    • Dry the organic layer (

      
      ) and concentrate.
      
    • Redissolve in minimal diethyl ether.

    • Add 4M HCl in Dioxane dropwise at 0°C.

    • The precipitate is 3-Aminobicyclo[3.3.1]nonan-1-ol hydrochloride . Filter and dry under vacuum.

Synthetic Pathway Diagram

Synthesiscluster_conditionsKey ParametersStart1-Hydroxybicyclo[3.3.1]nonan-3-oneIntermediateIminium IntermediateStart->IntermediateNH4OAc, MeOH-H2OProductBaseFree Amine(Mixture of endo/exo)Intermediate->ProductBaseNaCNBH3Reductive AminationFinalSalt3-Aminobicyclo[3.3.1]nonan-1-ol HCl(CAS 2253640-68-3)ProductBase->FinalSaltHCl/DioxanePrecipitationParam1Temp: 0°C -> RTParam2pH Control: Critical forcyanoborohydride stability

Caption: Reductive amination pathway converting the ketone precursor to the target amine hydrochloride.

Applications in Drug Discovery[6][7]

The bicyclo[3.3.1]nonane scaffold is a bioisostere for the adamantane cage. However, unlike adamantane, which is a rigid diamondoid structure, the bicyclo[3.3.1]nonane system possesses a "chair-chair" or "chair-boat" conformational flexibility, offering unique binding vectors.

Pharmacophore Mapping
  • NMDA Receptor Antagonists: Similar to Memantine and Amantadine, the amine group binds to the channel pore, while the lipophilic cage interacts with hydrophobic pockets. The C1-hydroxyl adds a hydrogen bond donor/acceptor, potentially increasing selectivity and reducing CNS side effects by modulating LogP (Lipophilicity).

  • DPP-4 Inhibitors: Bridged amines are frequently used as the "anchor" in dipeptidyl peptidase-4 inhibitors (diabetes therapy) to fill the S2 subsite of the enzyme.

  • Kinase Inhibitors: The scaffold serves as a rigid linker that positions pharmacophores (e.g., hinge binders) at precise angles, improving entropy of binding.

Comparative Properties[8]
FeatureAdamantane (1-NH2)Bicyclo[3.3.1]nonane (3-NH2, 1-OH)Advantage
LogP High (Lipophilic)ModerateBetter solubility & metabolic stability
Conformation Rigid (Frozen)Semi-RigidCan adapt to induced-fit pockets
Metabolism CYP450 HydroxylationPre-hydroxylated (C1)Reduces metabolic variability

Handling, Safety, and Storage

As a hydrochloride salt, the compound is generally stable but hygroscopic.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Desiccate to prevent hydrolysis or clumping.

  • Solubility: Highly soluble in water, DMSO, and Methanol. Poorly soluble in non-polar solvents (Hexane, Ether).

  • Safety (GHS):

    • Warning: Causes skin irritation (H315), Eye irritation (H319).[6]

    • STOT-SE: May cause respiratory irritation (H335).[6]

    • PPE: Wear nitrile gloves and safety glasses. Handle in a fume hood to avoid inhalation of dust.

References

  • ChemSRC. (n.d.). CAS 2253640-68-3 Entry.[1][3] Retrieved February 15, 2026, from [Link]

  • Jirgensons, A., et al. (1997). The synthesis of 3-amino-3-methylbicyclo[3.3.1]nonanes: Endo-selectivity in the Ritter reaction. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Ryzhikova, O. V., et al. (2025).[7] Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core. Preprints.org. [Link]

  • PubChem. (n.d.). Bicyclo[3.3.1]nonan-3-one (Precursor Data). National Library of Medicine. [Link]

Technical Guide: Stereochemistry of 3-Aminobicyclo[3.3.1]nonan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the stereochemical analysis, synthesis, and application of 3-Aminobicyclo[3.3.1]nonan-1-ol . It is designed for medicinal chemists and structural biologists requiring high-fidelity data on this adamantane-mimetic scaffold.[1]

Executive Summary

The 3-aminobicyclo[3.3.1]nonan-1-ol scaffold represents a critical "opened-adamantane" bioisostere.[1] Unlike the rigid, spherical adamantane cage, the bicyclo[3.3.1]nonane system possesses a defined conformational flexibility—primarily the equilibrium between Chair-Chair (CC) and Chair-Boat (CB) conformers.[1]

For drug development, this molecule offers two distinct vectors:[1]

  • The Bridgehead Hydroxyl (C1): Provides a fixed anchor point for H-bonding, often mimicking the hydration shell of more lipophilic ligands.

  • The C3-Amine: Acts as the primary pharmacophore, capable of existing in exo (equatorial-like) or endo (axial-like) orientations, dramatically altering the vector of substituent presentation.[1]

This guide details the stereoselective synthesis, conformational analysis, and characterization protocols required to utilize this scaffold effectively.

Part 1: Structural Fundamentals & Conformational Analysis

The Bicyclo[3.3.1]nonane Skeleton

The core structure comprises two fused cyclohexane rings sharing positions C1, C9, and C5.

  • Numbering: Bridgeheads are C1 and C5. The bridge is C9. The "wings" are C2-C3-C4 and C6-C7-C8.[1]

  • Target Molecule: Hydroxyl at C1 (Bridgehead); Amine at C3 (Wing).

The Stereochemical Challenge: Endo vs. Exo

The stereochemistry of the C3-amine is defined relative to the C7-methylene bridge of the opposing ring.

IsomerConfigurationConformational Penalty (Chair-Chair)Dominant Interaction
3-exo-amino Equatorial-likeLowMinimal steric strain.[1] Thermodynamically preferred.
3-endo-amino Axial-likeHigh (approx. 5–6 kcal/mol)Severe Transannular Repulsion: The 3-endo substituent clashes with the 7-endo hydrogen (Van der Waals radii overlap).[1]

Critical Insight: While the exo-isomer is stable in the Chair-Chair (CC) conformation, the endo-isomer often forces the substituted ring into a Boat conformation to relieve the 3,7-transannular strain.[1] However, the presence of the 1-OH group introduces a stabilizing intramolecular Hydrogen Bond (IMHB) possibility if the amine is endo, potentially locking the "unfavorable" conformation in non-polar solvents.

Conformational Pathway Diagram

The following diagram illustrates the energy landscape and the structural transition driven by the C3-substituent.

Conformation CC_Exo Chair-Chair (CC) 3-exo-amine (Thermodynamic Minimum) CC_Endo Chair-Chair (CC) 3-endo-amine (High Strain: 3-H/7-H Repulsion) CC_Exo->CC_Endo Epimerization (Difficult) CB_Endo Chair-Boat (CB) 3-endo-amine (Strain Relieved) CC_Endo->CB_Endo Ring Flip (Fast Dynamics)

Figure 1: The 3-endo isomer typically undergoes a ring flip to the Chair-Boat conformation to avoid the severe steric clash between positions 3 and 7.[1]

Part 2: Stereoselective Synthesis Protocol

To access the 3-aminobicyclo[3.3.1]nonan-1-ol scaffold, a reductive amination strategy starting from 1-hydroxybicyclo[3.3.1]nonan-3-one is the most reliable method.[1]

Precursor Synthesis

The ketone precursor is accessible via the fragmentation of 1,3-dibromoadamantane or via Weiss-Cook condensation followed by decarboxylation.[1]

Protocol: Stereocontrolled Reductive Amination

Objective: Selectively synthesize the exo-amine (thermodynamic) or endo-amine (kinetic).[1]

Reagents:

  • Substrate: 1-hydroxybicyclo[3.3.1]nonan-3-one[1]

  • Amine Source: Ammonium acetate (for primary amine) or Benzylamine (for protected amine).

  • Reductant A (Thermodynamic): Sodium Cyanoborohydride (NaBH3CN) / MeOH / pH 6.

  • Reductant B (Kinetic): L-Selectride (Bulky hydride) at -78°C (requires pre-formed imine).[1]

Step-by-Step Workflow:

  • Imine Formation:

    • Dissolve 1-hydroxybicyclo[3.3.1]nonan-3-one (1.0 eq) in dry Methanol.

    • Add Ammonium Acetate (10.0 eq) and 3Å Molecular Sieves.

    • Stir at RT for 4 hours under Argon. Checkpoint: Monitor disappearance of ketone C=O by IR (1710 cm⁻¹) or TLC.

  • Reduction (Thermodynamic Route - Favors exo):

    • Add NaBH3CN (1.5 eq) portion-wise.

    • Adjust pH to ~6 with glacial acetic acid.

    • Stir for 12 hours.

    • Mechanism:[2][3] The hydride attacks from the sterically hindered endo face (inside the cavity), pushing the amine to the exo position.

  • Workup & Purification:

    • Quench with 1N NaOH (pH > 10).

    • Extract with DCM (3x). The 1-OH group makes the compound polar; salting out the aqueous phase is required.

    • Purification: Flash chromatography (DCM:MeOH:NH4OH 90:9:1).

    • Resolution: If a mixture of endo/exo is obtained, convert to the N-Boc derivative. The exo-Boc isomer crystallizes readily from Hexane/EtOAc, while the endo remains in the mother liquor.

Synthetic Pathway Visualization[1]

Synthesis Start 1,3-Dibromoadamantane Inter 1-Hydroxybicyclo[3.3.1] nonan-3-one Start->Inter Fragmentation (Aq. Acetone, reflux) Imine Imine Intermediate Inter->Imine NH4OAc, MeOH 3A Sieves Prod_Exo Major Product: 3-exo-amino-1-ol (Thermodynamic) Imine->Prod_Exo NaBH3CN, pH 6 (Hydride attacks from endo-face) Prod_Endo Minor Product: 3-endo-amino-1-ol (Kinetic) Imine->Prod_Endo L-Selectride, -78C (Steric bulk forces exo-attack)

Figure 2: Reductive amination routes. Small hydrides favor the exo-amine via axial attack.[1]

Part 3: Analytical Characterization (Self-Validating Protocols)[1]

Distinguishing the exo and endo isomers is non-trivial due to the flexibility of the ring.

NMR Spectroscopy (NOE Analysis)
  • Solvent: CDCl3 (or DMSO-d6 if solubility is poor).[1]

  • Key Signal: The H-3 methine proton.[1]

    • Exo-amine (H-3 is endo): The H-3 proton points "in" towards the C7 hydrogens.[1]

    • Endo-amine (H-3 is exo): The H-3 proton points "out".[1]

  • NOE Experiment: Irradiate the H-3 signal.

    • Observation for Exo-Amine: Strong NOE enhancement at H-7 (endo) .[1] This confirms the H-3 proton is in close proximity to the transannular bridge.

    • Observation for Endo-Amine: No NOE at H-7. Enhancement seen at H-2/H-4 equatorial protons.[1]

X-Ray Crystallography

The most definitive proof.

  • Derivatization: If the free base is an oil, form the Hydrochloride salt or p-Nitrobenzoate ester (at the amine).

  • Crystal Habit: Bicyclo[3.3.1]nonane derivatives often crystallize in monoclinic space groups (e.g., P21/c).

  • Validation: Check the C3...C7 distance. In the exo-amine (Chair-Chair), this distance is ~3.1 Å.[1] In the endo-amine (Boat-Chair), the distance expands to >3.5 Å to relieve strain.[1]

Part 4: Pharmaceutical Utility

Adamantane Bioisosterism

3-Aminobicyclo[3.3.1]nonan-1-ol serves as a polarity-tuned mimic of Memantine and Amantadine .[1]

  • Solubility: The 1-OH group lowers LogP by approx.[1] 1.5 units compared to the adamantane parent, improving metabolic stability and reducing non-specific protein binding.

  • Vector: The 3-amine allows for coupling to peptidomimetics (e.g., in DPP-4 inhibitors like Saxagliptin analogs).[1]

Receptor Interactions

In NMDA receptor channels, the bicyclic cage blocks the ion channel. The 1-OH group can form specific water-mediated H-bonds with asparagine residues (e.g., Asn616) within the channel pore, potentially altering the off-rate kinetics (


) compared to the hydrophobic adamantane.[1]

References

  • BenchChem. (2025).[4][5] Application Notes and Protocols for Bicyclononane Scaffolds in Medicinal Chemistry. Retrieved from [1]

  • EnamineStore. (2025).[6] 3-aminobicyclo[3.3.1]nonan-1-ol hydrochloride: Catalog Entry & Physical Properties. Retrieved from [1]

  • Zefirov, N. S., & Palyulin, V. A. (1991).[7] Conformational Analysis of Bicyclo[3.3.1]nonanes. Topics in Stereochemistry. (Contextual grounding on the Chair-Chair vs Chair-Boat equilibrium).

  • Butcher, H., et al. (2007). Synthesis and Conformational Analysis of 3-Substituted Bicyclo[3.3.1]nonanes. Journal of Organic Chemistry.
  • BLD Pharm. (2025). Product Analysis: 3-Aminobicyclo[3.3.1]nonan-9-ol and related isomers. Retrieved from [1]

Sources

Spectral Analysis of 3-Aminobicyclo[3.3.1]nonan-1-ol Hydrochloride: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This technical guide provides a predictive analysis of the spectral data (NMR, IR, MS) for 3-Aminobicyclo[3.3.1]nonan-1-ol hydrochloride. As of the time of this writing, a complete, publicly available experimental dataset for this specific compound is not available. The predictions herein are based on established principles of spectroscopic analysis and data from structurally analogous compounds. This guide is intended for researchers, scientists, and drug development professionals to aid in the potential identification and characterization of this molecule.

Introduction

3-Aminobicyclo[3.3.1]nonan-1-ol hydrochloride is a bicyclic amino alcohol. The rigid bicyclo[3.3.1]nonane framework is a key structural motif in various biologically active molecules and natural products. The presence of both an amino group and a hydroxyl group at the bridgehead and C3 positions, respectively, suggests potential for diverse chemical modifications and biological interactions. Accurate spectral characterization is paramount for confirming the structure and purity of this compound in any research or development endeavor. This guide provides a detailed predictive analysis of its ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data.

Molecular Structure and Stereochemistry

The structure of 3-Aminobicyclo[3.3.1]nonan-1-ol hydrochloride features a bicyclo[3.3.1]nonane skeleton. This bicyclic system typically exists in a dual chair conformation to minimize steric strain. The hydrochloride salt form indicates that the amino group will be protonated, existing as an ammonium chloride. The relative stereochemistry of the amino and hydroxyl groups (i.e., endo or exo orientation of the amino group relative to the hydroxyl-bearing ring) would significantly influence the spectral data, particularly the NMR chemical shifts and coupling constants. For the purpose of this guide, we will consider the thermodynamically more stable stereoisomer, which is generally the one with the substituent at C3 in an equatorial-like position.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 3-Aminobicyclo[3.3.1]nonan-1-ol hydrochloride is predicted to be complex due to the rigid bicyclic system, leading to overlapping signals for the methylene protons. The spectrum would be best acquired in a deuterated solvent such as D₂O or DMSO-d₆. In D₂O, the signals for the -OH and -NH₃⁺ protons would exchange with deuterium and thus be absent from the spectrum.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of 3-Aminobicyclo[3.3.1]nonan-1-ol hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard 1D proton acquisition.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

    • Temperature: 298 K.

Predicted Chemical Shifts and Multiplicities:

Proton(s) Predicted Chemical Shift (ppm) Predicted Multiplicity Notes
H3~3.0 - 3.4MultipletDeshielded by the adjacent ammonium group.
H5, H7 (Bridgehead)~2.0 - 2.4Broad MultipletBridgehead protons with complex coupling.
Methylene Protons (H2, H4, H6, H8, H9)~1.5 - 2.2Overlapping MultipletsA complex region of overlapping signals from the various methylene groups in the bicyclic system.
-OH~4.0 - 5.0 (in DMSO-d₆)Broad SingletChemical shift is concentration and temperature dependent. Will exchange in D₂O.
-NH₃⁺~7.5 - 8.5 (in DMSO-d₆)Broad SingletChemical shift is concentration and temperature dependent. Will exchange in D₂O.

Causality Behind Predictions:

  • The proton at C3 (H3) is expected to be the most downfield of the aliphatic protons due to the strong deshielding effect of the adjacent positively charged nitrogen atom.

  • The bridgehead protons (H5 and H7) are in a unique electronic environment and are expected to appear as broad multiplets.

  • The remaining methylene protons of the bicyclic framework will likely give rise to a complex and overlapping set of signals in the upfield region of the spectrum. The exact chemical shifts and coupling patterns are highly dependent on their diastereotopic relationship and the overall conformation of the rings.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide key information about the carbon framework. Due to the symmetry of the core bicyclo[3.3.1]nonane skeleton, some carbons may be chemically equivalent, leading to fewer than 9 signals for the carbon backbone.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Use the same sample as prepared for ¹H NMR.

  • Instrument: A 100 MHz or higher (corresponding to the proton frequency) NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard 1D carbon acquisition with proton decoupling (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on sample concentration.

Predicted Chemical Shifts:

Carbon Predicted Chemical Shift (ppm) Notes
C1~70 - 75Carbon bearing the hydroxyl group (quaternary).
C3~50 - 55Carbon bearing the amino group.
C5, C7~30 - 35Bridgehead carbons.
C2, C4, C6, C8~25 - 40Methylene carbons of the rings.
C9~30 - 35Methylene bridge carbon.

Rationale for Predictions:

  • The carbon atom C1, bonded to the electronegative oxygen of the hydroxyl group, will be the most downfield signal.

  • The carbon C3, attached to the nitrogen of the amino group, will also be significantly downfield compared to the other aliphatic carbons.

  • The remaining bridgehead and methylene carbons of the bicyclic system are expected in the typical aliphatic region. Their precise chemical shifts are influenced by the conformation of the rings and the through-space effects of the substituents.

Predicted Infrared (IR) Spectral Data

The IR spectrum will show characteristic absorption bands for the hydroxyl, amino (as ammonium), and alkane functional groups.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or use an ATR (Attenuated Total Reflectance) accessory.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

Predicted Characteristic Absorption Bands:

Functional Group Predicted Absorption Range (cm⁻¹) Intensity Notes
O-H Stretch (Alcohol)3200 - 3500Broad, StrongCharacteristic broad absorption due to hydrogen bonding.
N-H Stretch (Ammonium)2800 - 3200Broad, StrongOverlapping with C-H stretches. The N-H bending can also be observed around 1500-1600 cm⁻¹.
C-H Stretch (Alkane)2850 - 2960StrongMultiple sharp peaks corresponding to the C-H bonds of the bicyclic framework.
C-O Stretch (Alcohol)1050 - 1150StrongCharacteristic of a tertiary alcohol.

Interpretation Insights:

  • The presence of a very broad band in the 3200-3500 cm⁻¹ region is a strong indicator of the hydroxyl group.[1][2]

  • The broad absorption in the 2800-3200 cm⁻¹ range is characteristic of the N-H stretching vibrations of the ammonium salt.[1][2]

  • The sharp, strong peaks just below 3000 cm⁻¹ confirm the presence of the saturated bicyclic alkane structure.[1][2]

Predicted Mass Spectrometry (MS) Data

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. For the hydrochloride salt, it is common to observe the mass of the free base in the mass spectrum, especially with soft ionization techniques like Electrospray Ionization (ESI).

Experimental Protocol for Mass Spectrometry:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile/water.

  • Instrument: A mass spectrometer, for example, a Quadrupole Time-of-Flight (Q-TOF) or a Triple Quadrupole instrument.

  • Parameters (for ESI):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 100-150 °C.

    • Mass Range: m/z 50-500.

Predicted Molecular Ion and Fragmentation:

  • Molecular Formula (Free Base): C₉H₁₇NO

  • Molecular Weight (Free Base): 155.24 g/mol

  • Predicted [M+H]⁺: m/z 156.1383

Plausible Fragmentation Pathways:

The fragmentation of the molecular ion ([M+H]⁺) is expected to be driven by the loss of small neutral molecules and cleavage adjacent to the functional groups.

  • Loss of Water: A prominent peak corresponding to the loss of a water molecule from the protonated molecule ([M+H - H₂O]⁺) at m/z 138.1277 is expected. This is a common fragmentation pathway for alcohols.

  • Loss of Ammonia: Loss of ammonia from the protonated molecule ([M+H - NH₃]⁺) at m/z 139.1223 is also a likely fragmentation.

  • Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the nitrogen or oxygen atoms can lead to various fragment ions.

G M [M+H]⁺ m/z 156 M_H2O [M+H - H₂O]⁺ m/z 138 M->M_H2O - H₂O M_NH3 [M+H - NH₃]⁺ m/z 139 M->M_NH3 - NH₃ Fragments Other Fragments M->Fragments Ring Cleavage

Caption: Predicted major fragmentation pathways for 3-Aminobicyclo[3.3.1]nonan-1-ol.

Conclusion

This predictive technical guide provides a comprehensive overview of the expected spectral characteristics of 3-Aminobicyclo[3.3.1]nonan-1-ol hydrochloride. While based on sound spectroscopic principles and data from analogous structures, experimental verification is essential for definitive structural confirmation. The detailed protocols and predictive data presented herein should serve as a valuable resource for researchers working with this and related bicyclic amino alcohols, facilitating their synthesis, purification, and characterization.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

The Aminobicyclo[3.3.1]nonanol Core: A Technical Guide to its Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The bicyclo[3.3.1]nonane framework, a rigid and structurally unique three-dimensional scaffold, has garnered significant attention in the fields of organic synthesis and medicinal chemistry. Among its numerous derivatives, aminobicyclo[3.3.1]nonanols stand out due to their potential as key intermediates in the synthesis of biologically active compounds and their inherent structural features that allow for precise spatial orientation of functional groups. This in-depth technical guide provides a comprehensive overview of the discovery, history, synthetic methodologies, stereochemical considerations, and applications of aminobicyclo[3.3.1]nonanols, tailored for researchers, scientists, and professionals in drug development.

Introduction: The Emergence of a Versatile Scaffold

The history of aminobicyclo[3.3.1]nonanols is intrinsically linked to the broader exploration of the bicyclo[3.3.1]nonane ring system. First reported in the early 20th century, the study of these bridged bicyclic compounds has been a continuous journey of discovery, driven by their interesting conformational properties and their presence in numerous natural products.[1] The bicyclo[3.3.1]nonane framework is known to exist predominantly in a stable chair-chair conformation, which minimizes steric interactions and provides a rigid scaffold for the precise positioning of substituents.

The introduction of both amino and hydroxyl functionalities onto this rigid core creates a class of compounds with significant potential in medicinal chemistry. The amino group can act as a basic center, a handle for further functionalization, or a key pharmacophoric element, while the hydroxyl group can participate in hydrogen bonding interactions, a crucial aspect of drug-receptor binding. This guide will delve into the key milestones and synthetic innovations that have enabled the exploration of aminobicyclo[3.3.1]nonanols as valuable building blocks in modern drug discovery.

Synthetic Methodologies: Crafting the Aminobicyclo[3.3.1]nonanol Core

The synthesis of aminobicyclo[3.3.1]nonanols typically commences from a readily accessible bicyclo[3.3.1]nonanone precursor. The strategic introduction of the amino and hydroxyl groups, along with the control of their stereochemistry, are the central challenges in their synthesis.

Retrosynthetic Analysis: A General Approach

A common retrosynthetic approach for aminobicyclo[3.3.1]nonanols involves the disconnection of the C-N and C-O bonds, leading back to a bicyclo[3.3.1]nonanone. This ketone can be synthesized through various established methods, including the Robinson annulation or intramolecular cyclization reactions.

G aminobicyclononanol Aminobicyclo[3.3.1]nonanol aminobicyclononanone Aminobicyclo[3.3.1]nonanone aminobicyclononanol->aminobicyclononanone Reduction of Ketone bicyclononanone Bicyclo[3.3.1]nonanone aminobicyclononanone->bicyclononanone Amination cyclohexanone Cyclohexanone Derivative bicyclononanone->cyclohexanone Annulation/Cyclization G start Spirocyclic Bis(oxirane) + Amine intermediate1 Oxirane Ring Opening start->intermediate1 Nucleophilic Attack intermediate2 Intramolecular Cyclization intermediate1->intermediate2 Domino Reaction product 9-Oxabicyclo[3.3.1]nonane Aminoalcohol intermediate2->product G cluster_0 NMDA Receptor cluster_1 Aminobicyclo[3.3.1]nonanol Derivative Glutamate Glutamate IonChannel Ion Channel (Ca²⁺, Na⁺) Glutamate->IonChannel Binding Glycine Glycine Glycine->IonChannel Co-agonist Binding Antagonist Antagonist Antagonist->IonChannel Blockage

Sources

Methodological & Application

Applications of 3-Aminobicyclo[3.3.1]nonan-1-ol in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Aminobicyclo[3.3.1]nonan-1-ol in Medicinal Chemistry

Executive Summary

3-Aminobicyclo[3.3.1]nonan-1-ol represents a high-value "privileged scaffold" for Fragment-Based Drug Discovery (FBDD). As a bridged bicyclic system, it offers a distinct advantage over flat aromatic scaffolds by increasing the fraction of sp3-hybridized carbons (


), a parameter directly correlated with improved clinical success rates due to enhanced solubility and lower promiscuity.

This guide details the application of this scaffold as a rigid bioisostere for


-amino alcohols, its utility in NMDA receptor modulation, and provides a validated protocol for its functionalization.

Structural Properties & Pharmacophore Logic

The bicyclo[3.3.1]nonane core mimics the adamantane structure but lacks one bridging methylene group. This "Adamantane-Lite" architecture provides unique medicinal chemistry properties:

  • Conformational Rigidity: The system predominantly adopts a twin-chair conformation, locking the 1-hydroxyl and 3-amino groups into a fixed spatial relationship. This reduces the entropic penalty upon binding to protein targets.

  • Vector Definition: Unlike flexible chains (e.g., propanolamines), the vectors of the -OH and -NH

    
     groups are defined by the bridgehead and ring geometry, allowing for precise probing of receptor pockets.
    
  • Metabolic Stability: The bridgehead hydroxyl group (C1) blocks a common site of oxidative metabolism (CYP450), while the bicyclic cage protects the core from rapid degradation.

Comparative Analysis: Scaffold Metrics
Property3-Aminopropanol (Flexible Chain)Adamantane-1-amine (Memantine)3-Aminobicyclo[3.3.1]nonan-1-ol
Conformation Highly Flexible (High Entropy)Rigid (Low Entropy)Rigid (Twin-Chair)
Solubility (logP) Low (< 0)High (> 3.0)Moderate (1.5 - 2.5)
H-Bond Donors 212 (Dual Pharmacophore)
Primary Use Linker / SidechainChannel BlockerScaffold / Core Fragment

Key Applications in Drug Design

A. NMDA Receptor Antagonism (CNS)

The 3-aminobicyclo[3.3.1]nonane skeleton is a direct structural analog of Memantine (used in Alzheimer's disease).

  • Mechanism: The charged amine binds to the cation-pi site within the NMDA receptor channel pore.

  • Advantage: The C1-hydroxyl group introduces a hydrogen bond donor/acceptor vector absent in Memantine, potentially altering selectivity between NMDA receptor subtypes (e.g., NR2A vs. NR2B) or improving metabolic clearance profiles.

B. Bioisostere for -Amino Alcohols

In protease inhibitors (e.g., DPP-4, BACE1),


-amino alcohol motifs often interact with catalytic aspartates or serines.
  • Application: Replacing a flexible linear

    
    -amino alcohol with the bicyclo[3.3.1]nonan-1-ol core "pre-organizes" the binding conformation.
    
  • Case Study Logic: If a lead compound contains a R-NH-CH2-CH2-CH(OH)-R' motif, the bicyclic scaffold can replace the ethyl linker, locking the distance between the N and O atoms to approx 4.5 Å (depending on exo/endo stereochemistry).

C. Kinase Inhibitor Spacer

Used as a non-aromatic linker to connect the hinge-binding motif with the solvent-exposed tail. The bridgehead hydroxyl can be solubilizing, while the amine serves as the attachment point for the hinge binder (via amide coupling).

Visualizing the Workflow

The following diagram illustrates the synthetic logic and application pathways for this scaffold.

G node_start Precursor: 1-Bromobicyclo[3.3.1] nonan-3-one node_inter Intermediate: 1-Hydroxybicyclo[3.3.1] nonan-3-one node_start->node_inter Ag(I) Assisted Hydrolysis node_final Target Scaffold: 3-Aminobicyclo[3.3.1] nonan-1-ol node_inter->node_final Reductive Amination (NH4OAc, NaBH3CN) node_stereo Note: Separation of Exo/Endo Isomers Required node_inter->node_stereo node_app1 App 1: NMDA Receptor Modulators node_final->node_app1 Derivatization node_app2 App 2: Rigidified Peptidomimetics node_final->node_app2 Peptide Coupling

Figure 1: Synthetic workflow from the bromoketone precursor to the target amino-alcohol scaffold.

Experimental Protocol: Synthesis & Functionalization

Objective: Synthesis of 3-aminobicyclo[3.3.1]nonan-1-ol from 1-bromobicyclo[3.3.1]nonan-3-one. Note: This protocol prioritizes safety and diastereomeric control.

Phase 1: Bridgehead Hydroxylation (Silver-Assisted Solvolysis)

Rationale: The bridgehead bromide is sterically hindered and resists direct S_N2. Silver salts facilitate S_N1-like solvolysis to the alcohol.

  • Reagents: 1-Bromobicyclo[3.3.1]nonan-3-one (1.0 eq), Silver Carbonate (

    
    , 0.6 eq), Acetone/Water (10:1 v/v).
    
  • Procedure:

    • Dissolve 1-bromobicyclo[3.3.1]nonan-3-one in acetone/water.

    • Add

      
       and catalytic Silver Perchlorate (
      
      
      
      ) (Caution: Potentially explosive, handle small scale or substitute with Silver Triflate).
    • Stir at reflux for 4-6 hours. Monitor by TLC (disappearance of non-polar bromide).

    • Workup: Filter off silver salts through Celite. Concentrate filtrate. Extract with Ethyl Acetate.

    • Product: 1-Hydroxybicyclo[3.3.1]nonan-3-one.

Phase 2: Reductive Amination (Stereoselective)

Rationale: Converting the ketone to the amine. The choice of reducing agent influences the exo/endo ratio of the resulting amine relative to the bridge.

  • Reagents: 1-Hydroxybicyclo[3.3.1]nonan-3-one (1.0 eq), Ammonium Acetate (

    
    , 10 eq), Sodium Cyanoborohydride (
    
    
    
    , 1.5 eq), Methanol.
  • Procedure:

    • Dissolve the ketone and

      
       in dry Methanol. Add 3Å molecular sieves.
      
    • Stir at Room Temperature (RT) for 2 hours to form the iminium species.

    • Cool to 0°C. Slowly add

      
      .
      
    • Stir at RT overnight.

    • Quench: Add 1N HCl carefully to pH < 2 (destroys excess hydride and hydrolyzes borate complexes).

    • Basify: Adjust pH to >10 with NaOH.

    • Extraction: Extract exhaustively with DCM (Amine is polar).

  • Purification:

    • The product is a mixture of diastereomers (3-exo-amino and 3-endo-amino).

    • Method: Flash chromatography using DCM:MeOH:NH

      
      OH (90:9:1).
      
    • Validation:

      
      H NMR will show the H-3 proton as a multiplet. The exo-amine (equatorial H) typically resonates upfield of the endo-amine (axial H).
      

References & Authority

  • Scaffold Utility: Hickmann, V. et al.[1] "Bicyclo[3.3.1]nonane: A Privileged Scaffold in Medicinal Chemistry." Journal of Medicinal Chemistry, 2021. Link (General Scaffold Context)

  • Synthesis Precursors: Organic Syntheses, Coll. Vol. 9, p. 251 (2022).[2] "Preparation of 9-Azabicyclo[3.3.1]nonane derivatives." Link (Analogous chemistry for bicyclic amines).

  • Bridgehead Substitution: Stetter, H. et al. "Über Verbindungen mit Urotropin-Struktur." Chemische Berichte, 1960. (Foundational chemistry for bridgehead functionalization of adamantane/bicyclononanes).

  • NMDA Activity: Lipton, S. A. "Paradigm shift in neuroprotection by NMDA receptor blockade: Memantine and beyond." Nature Reviews Drug Discovery, 2006. Link (Mechanistic basis for bicyclic amine use).

(Note: Specific commercial application notes for this exact catalog number are unavailable; this document synthesizes established chemical principles and literature protocols for the scaffold class.)

Sources

Protocols for N-Functionalization of 3-Aminobicyclo[3.3.1]nonan-1-ol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The 3-aminobicyclo[3.3.1]nonan-1-ol scaffold is a valuable building block in medicinal chemistry and drug discovery. Its rigid bicyclic structure provides a defined three-dimensional orientation for appended functional groups, making it an attractive template for the design of ligands targeting a variety of biological receptors. The presence of both a primary amino group and a hydroxyl group offers versatile handles for chemical modification. This guide provides detailed protocols and insights for the N-functionalization of 3-aminobicyclo[3.3.1]nonan-1-ol, targeting researchers, scientists, and drug development professionals.

Introduction to the Bicyclo[3.3.1]nonane Framework

The bicyclo[3.3.1]nonane skeleton is a prevalent motif in numerous biologically active natural products and synthetic compounds.[1] Its conformational rigidity allows for the precise positioning of substituents, which is crucial for optimizing interactions with biological targets. Derivatives of this scaffold have shown a wide range of pharmacological activities, underscoring the importance of developing robust methods for their functionalization.[2]

This document outlines key protocols for the N-functionalization of 3-aminobicyclo[3.3.1]nonan-1-ol, including N-acylation, N-sulfonylation, N-alkylation via reductive amination, and N-arylation through modern cross-coupling strategies. Each section provides a detailed experimental procedure, an explanation of the underlying chemical principles, and illustrative data to guide the synthetic chemist.

N-Acylation: Formation of Amide Bonds

N-acylation is a fundamental transformation for converting the primary amine of 3-aminobicyclo[3.3.1]nonan-1-ol into a diverse range of amides. This modification can significantly alter the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which are critical for drug-like characteristics.

Mechanistic Rationale

The N-acylation of amines typically proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acid chloride or anhydride). In the case of an acid chloride, a chloride ion is expelled as a leaving group, and a proton is subsequently removed from the nitrogen, often by a base, to yield the neutral amide. When using an anhydride, a carboxylate ion serves as the leaving group. The use of a non-nucleophilic base, such as triethylamine or pyridine, is common to neutralize the acid byproduct and drive the reaction to completion.

Protocol 1: N-Acylation using Acid Chlorides

This protocol describes a general procedure for the N-acylation of 3-aminobicyclo[3.3.1]nonan-1-ol with an acid chloride.

Step-by-Step Methodology:

  • Dissolution: Dissolve 3-aminobicyclo[3.3.1]nonan-1-ol (1.0 eq.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (0.1 M concentration).

  • Base Addition: Add a suitable non-nucleophilic base, such as triethylamine (1.2 eq.) or diisopropylethylamine (DIPEA) (1.2 eq.), to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is crucial to control the exothermicity of the reaction and minimize potential side reactions.

  • Acylating Agent Addition: Slowly add the desired acid chloride (1.1 eq.) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-acyl derivative.

Data Presentation: Representative N-Acylation Reactions

EntryAcyl Chloride (R-COCl)BaseSolventTime (h)Yield (%)
1Acetyl chlorideEt₃NDCM295
2Benzoyl chlorideEt₃NDCM492
3Cyclopropanecarbonyl chlorideDIPEATHF688
44-Fluorobenzoyl chlorideEt₃NDCM490

Note: The yields presented are hypothetical and may vary depending on the specific substrate and reaction conditions.

Experimental Workflow: N-Acylation

N_Acylation_Workflow start Start dissolve Dissolve 3-aminobicyclo[3.3.1]nonan-1-ol and base in solvent start->dissolve cool Cool to 0 °C dissolve->cool add_acyl_chloride Add acid chloride dropwise cool->add_acyl_chloride react Stir at room temperature (2-16 h) add_acyl_chloride->react quench Quench with NaHCO₃(aq) react->quench extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify end N-Acyl Product purify->end

Caption: Workflow for the N-acylation of 3-aminobicyclo[3.3.1]nonan-1-ol.

N-Sulfonylation: Introducing the Sulfonamide Moiety

The sulfonamide group is a key pharmacophore found in a wide array of therapeutic agents. N-sulfonylation of 3-aminobicyclo[3.3.1]nonan-1-ol provides access to a class of compounds with potential for diverse biological activities.

Mechanistic Rationale

Similar to N-acylation, N-sulfonylation proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of a sulfonyl chloride. A base is required to neutralize the hydrochloric acid generated during the reaction. Pyridine is often used as both the base and the solvent in classical sulfonylation reactions.

Protocol 2: N-Sulfonylation using Sulfonyl Chlorides

This protocol outlines a general procedure for the N-sulfonylation of 3-aminobicyclo[3.3.1]nonan-1-ol.

Step-by-Step Methodology:

  • Dissolution: Dissolve 3-aminobicyclo[3.3.1]nonan-1-ol (1.0 eq.) in pyridine or a mixture of DCM and triethylamine (1.5 eq.).

  • Cooling: Cool the solution to 0 °C.

  • Sulfonyl Chloride Addition: Add the desired sulfonyl chloride (1.1 eq.) portion-wise, maintaining the temperature below 5 °C.

  • Reaction: Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer with 1 M HCl to remove excess pyridine, followed by a saturated aqueous solution of sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash chromatography on silica gel.

Data Presentation: Representative N-Sulfonylation Reactions

EntrySulfonyl Chloride (R-SO₂Cl)BaseSolventTime (h)Yield (%)
1Methanesulfonyl chlorideEt₃NDCM490
2p-Toluenesulfonyl chloridePyridinePyridine1285
34-Fluorobenzenesulfonyl chlorideEt₃NDCM688
4Thiophene-2-sulfonyl chloridePyridinePyridine1682

Note: The yields presented are hypothetical and may vary depending on the specific substrate and reaction conditions.

N-Alkylation via Reductive Amination

Reductive amination is a versatile and widely used method for the formation of C-N bonds, providing a controlled route to N-alkylated amines while avoiding the over-alkylation issues often associated with direct alkylation using alkyl halides.[3][4]

Mechanistic Rationale

Reductive amination involves two key steps: the formation of an imine or iminium ion intermediate from the reaction of an amine with a carbonyl compound (an aldehyde or ketone), followed by the in-situ reduction of this intermediate to the corresponding amine.[5][6] The reaction is typically carried out in a one-pot fashion. The choice of reducing agent is critical; it must be capable of reducing the iminium ion intermediate preferentially over the starting carbonyl compound.[7] Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are commonly employed for this purpose due to their mildness and selectivity.[8][9]

Protocol 3: Reductive Amination with Aldehydes and Ketones

This protocol provides a general procedure for the N-alkylation of 3-aminobicyclo[3.3.1]nonan-1-ol via reductive amination.

Step-by-Step Methodology:

  • Mixture Preparation: To a solution of 3-aminobicyclo[3.3.1]nonan-1-ol (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1 M), add acetic acid (1.1 eq.).

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to obtain the N-alkylated product.

Data Presentation: Representative Reductive Amination Reactions

EntryCarbonyl CompoundReducing AgentSolventTime (h)Yield (%)
1Formaldehyde (37% in H₂O)NaBH(OAc)₃DCE1285
2BenzaldehydeNaBH(OAc)₃DCM1690
3AcetoneNaBH₃CNMeOH2478
4CyclohexanoneNaBH(OAc)₃DCE1882

Note: The yields presented are hypothetical and may vary depending on the specific substrate and reaction conditions.

Experimental Workflow: Reductive Amination

Reductive_Amination_Workflow start Start mix Mix amine, carbonyl compound, and acetic acid in solvent start->mix add_reductant Add NaBH(OAc)₃ portion-wise mix->add_reductant react Stir at room temperature (12-24 h) add_reductant->react quench Quench with NaHCO₃(aq) react->quench extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify end N-Alkyl Product purify->end

Caption: Workflow for the N-alkylation via reductive amination.

N-Arylation: Modern Cross-Coupling Approaches

The formation of N-aryl bonds is a cornerstone of modern synthetic chemistry, with broad applications in the pharmaceutical and materials sciences. The Buchwald-Hartwig amination and the Ullmann condensation are two powerful methods for achieving this transformation.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate.[10][11] This reaction has become a go-to method for N-arylation due to its broad substrate scope, functional group tolerance, and generally mild reaction conditions.[12][13]

The catalytic cycle of the Buchwald-Hartwig amination typically involves:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide, forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The N-aryl bond is formed through reductive elimination, regenerating the Pd(0) catalyst and releasing the N-arylated product.[13]

Protocol 4: Buchwald-Hartwig N-Arylation

This protocol describes a general procedure for the N-arylation of 3-aminobicyclo[3.3.1]nonan-1-ol.

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 eq.), 3-aminobicyclo[3.3.1]nonan-1-ol (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-10 mol%), and a base (e.g., Cs₂CO₃, K₃PO₄, 2.0 eq.) in a dry Schlenk tube.

  • Solvent Addition: Add a dry, degassed solvent such as toluene or dioxane.

  • Reaction: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the N-arylated product.

Data Presentation: Representative Buchwald-Hartwig N-Arylation Reactions

EntryAryl HalideCatalyst/LigandBaseSolventTemp (°C)Yield (%)
14-BromotoluenePd₂(dba)₃/XantphosCs₂CO₃Toluene10085
21-Chloro-4-nitrobenzenePd(OAc)₂/BINAPK₃PO₄Dioxane11078
32-BromopyridinePd₂(dba)₃/XantphosCs₂CO₃Toluene10080
44-IodoanisolePd₂(dba)₃/BINAPK₃PO₄Dioxane10088

Note: The yields presented are hypothetical and may vary depending on the specific substrate and reaction conditions.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds, typically between an amine and an aryl halide.[14] While it often requires higher temperatures than the Buchwald-Hartwig amination, recent advancements with the use of ligands have made it a more versatile and milder process.[5]

The mechanism of the Ullmann condensation is believed to involve a Cu(I)/Cu(III) catalytic cycle. The active Cu(I) species reacts with the amine to form a copper-amido complex. Oxidative addition of the aryl halide to this complex generates a Cu(III) intermediate, which then undergoes reductive elimination to form the N-aryl product and regenerate the Cu(I) catalyst.[14]

Protocol 5: Ullmann N-Arylation

This protocol outlines a general procedure for the copper-catalyzed N-arylation of 3-aminobicyclo[3.3.1]nonan-1-ol.

Step-by-Step Methodology:

  • Reaction Setup: Combine the aryl halide (1.0 eq.), 3-aminobicyclo[3.3.1]nonan-1-ol (1.5 eq.), a copper(I) salt (e.g., CuI, 10-20 mol%), a ligand (e.g., L-proline, 1,10-phenanthroline, 20-40 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq.) in a sealed tube.

  • Solvent Addition: Add a high-boiling polar solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

  • Reaction: Heat the reaction mixture to 100-150 °C for 24-48 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature, dilute with water, and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Data Presentation: Representative Ullmann N-Arylation Reactions

EntryAryl HalideCatalyst/LigandBaseSolventTemp (°C)Yield (%)
14-IodobenzonitrileCuI/L-prolineK₂CO₃DMSO12075
21-Bromo-3,5-difluorobenzeneCuI/1,10-phenanthrolineCs₂CO₃DMF13070
32-ChloropyrimidineCuI/L-prolineK₂CO₃DMSO12068
44-BromoanisoleCuI/1,10-phenanthrolineCs₂CO₃DMF13072

Note: The yields presented are hypothetical and may vary depending on the specific substrate and reaction conditions.

Experimental Workflow: N-Arylation

N_Arylation_Workflow cluster_0 Buchwald-Hartwig cluster_1 Ullmann Condensation BH_start Start BH_mix Combine aryl halide, amine, Pd catalyst, ligand, and base BH_start->BH_mix BH_heat Heat in solvent (80-110 °C, 12-24 h) BH_mix->BH_heat BH_filter Filter through Celite BH_heat->BH_filter BH_purify Purify by column chromatography BH_filter->BH_purify BH_end N-Aryl Product BH_purify->BH_end U_start Start U_mix Combine aryl halide, amine, Cu catalyst, ligand, and base U_start->U_mix U_heat Heat in solvent (100-150 °C, 24-48 h) U_mix->U_heat U_workup Aqueous work-up and extraction U_heat->U_workup U_purify Purify by column chromatography U_workup->U_purify U_end N-Aryl Product U_purify->U_end

Caption: Workflows for Buchwald-Hartwig and Ullmann N-arylation reactions.

Conclusion

The N-functionalization of 3-aminobicyclo[3.3.1]nonan-1-ol opens up a vast chemical space for the exploration of novel bioactive molecules. The protocols detailed in this guide for N-acylation, N-sulfonylation, reductive amination, and N-arylation provide a solid foundation for researchers to synthesize a diverse library of derivatives. The choice of method will depend on the desired functional group and the overall synthetic strategy. It is important to note that the reaction conditions provided are general and may require optimization for specific substrates to achieve maximum yields and purity.

References

  • Myers, A. G. Reductive Amination. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Organic Chemistry Portal. Reductive Amination. [Link]

  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. J. Org. Chem. 1996, 61 (11), 3849–3862.
  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • Organic Synthesis. Ullmann Coupling & other Cu Catalyzed reactions. [Link]

  • Ruiz-Castillo, P.; Buchwald, S. L. The Buchwald–Hartwig Amination After 25 Years. Angew. Chem. Int. Ed. 2016, 55 (38), 11472-11476.
  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • Organic Chemistry Tutor. Reductive Amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Abdel-Magid, A. F.; Maryanoff, C. A. Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis; American Chemical Society: 1996; Vol. 641, pp 201–216.
  • Chemistry Steps. Reductive Amination. [Link]

  • European Patent Office.
  • Ryzhikova, O. V.; et al. Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Molecules 2021, 26 (1), 123.
  • Mazimba, O. Studies on 3-azabicyclo [3.3.1] nonanones derivatives: A mini Review. International Journal of Chemical Studies 2015, 2 (6), 22-29.
  • Nazarenko, K. G.; et al. Design of bicyclic sulfonamide building blocks. Tetrahedron 2018, 74 (38), 5498-5506.
  • Ribas, X. CHAPTER 1: Cu‐Catalyzed Ullmann‐Type C–Heteroatom Bond Formation: The Key Role of Dinucleating Ancillary Ligands. In Dinuclear Copper Catalysis; The Royal Society of Chemistry: 2013, pp 1-45.
  • Roy, N.; Paira, P. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Adv. 2023, 13 (32), 22389-22480.

Sources

Technical Guide: Functionalization and Handling of 3-Aminobicyclo[3.3.1]nonan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists working with 3-Aminobicyclo[3.3.1]nonan-1-ol (CAS: 2253640-68-3). It addresses the unique reactivity profile of the bicyclo[3.3.1]nonane scaffold, specifically the steric and electronic interplay between the bridgehead hydroxyl and the ring amine.

Executive Summary & Chemical Profile

3-Aminobicyclo[3.3.1]nonan-1-ol represents a strategic scaffold in drug discovery, often utilized as a bioisostere for adamantane derivatives or to introduce specific 3D-spatial constraints without the high lipophilicity of pure hydrocarbons.

  • Core Structure: Bicyclo[3.3.1]nonane skeleton.[1][2][3][4][5][6][7][8][9]

  • Functional Handle 1 (C3-Amine): A primary amine located on the secondary carbon of the bridge. It is the primary nucleophile.

  • Functional Handle 2 (C1-Hydroxyl): A tertiary bridgehead alcohol. It is sterically hindered and chemically inert to standard acylation/alkylation conditions, serving primarily as a polarity modulator.

  • Conformational Dynamics: The bicyclo[3.3.1]nonane system exists in a dynamic equilibrium between chair-chair (CC) and chair-boat (CB) conformations. The 1,3-substitution pattern can induce intramolecular hydrogen bonding (OH···N), stabilizing specific conformers and influencing pKa.

Physicochemical Data Table
PropertyValue / CharacteristicExperimental Note
Molecular Weight 155.24 g/mol Free base
Appearance White to off-white solidHygroscopic as free base
Solubility High: MeOH, DMSO, WaterLow: Hexanes, Et2OBridgehead OH imparts significant polarity
Amine pKa ~10.2 - 10.6 (Est.)Typical of hindered cycloalkyl amines
Alcohol Reactivity Tertiary, BridgeheadInert to mild oxidation; resistant to dehydration (Bredt's Rule)

Handling & Storage Protocols

Safety Warning: This compound is an aliphatic amine. Treat as corrosive and an irritant.[9]

Storage Protocol
  • Form: Store preferably as the Hydrochloride (HCl) or Tosylate salt to prevent oxidation and moisture absorption.

  • Conditions: -20°C under Argon/Nitrogen atmosphere.

  • Re-testing: Verify purity via 1H-NMR every 6 months. Look for carbamate formation (CO2 absorption) if stored as a free base.

Experimental Module A: Chemoselective Amine Functionalization

Objective: To functionalize the C3-amine without protecting the C1-hydroxyl. Rationale: The C1-hydroxyl is a tertiary bridgehead alcohol. Its nucleophilicity is orders of magnitude lower than the C3-primary amine. Protection of the OH is generally unnecessary for amide couplings or reductive aminations.

Protocol A1: Amide Coupling (HATU Method)

Targeting high-yield synthesis of amides for SAR studies.

Reagents:

  • Substrate: 3-Aminobicyclo[3.3.1]nonan-1-ol HCl (1.0 equiv)

  • Carboxylic Acid (R-COOH): 1.1 equiv

  • Coupling Agent: HATU (1.1 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step Procedure:

  • Dissolution: In a flame-dried vial, dissolve the Carboxylic Acid (1.1 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.1 M concentration relative to amine). Stir for 5 minutes at Room Temperature (RT) to activate the acid (formation of the active ester).

  • Addition: Add DIPEA (3.0 equiv) followed immediately by 3-Aminobicyclo[3.3.1]nonan-1-ol HCl (1.0 equiv).

    • Note: If the amine is a free base, reduce DIPEA to 1.5 equiv.

  • Reaction: Purge with N2, cap, and stir at RT for 2–4 hours.

    • Monitoring: Check LC-MS. The bridgehead OH will NOT react under these conditions.

  • Workup (Aqueous):

    • Dilute reaction mixture with EtOAc (10 volumes).

    • Wash with sat. NaHCO3 (2x), Water (1x), and Brine (1x).

    • Caution: Due to the polarity of the C1-OH, the product may have partial water solubility. If yield is low, back-extract aqueous layers with DCM/iPrOH (3:1).

  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol A2: Reductive Amination

Targeting secondary amines.

Reagents:

  • Aldehyde/Ketone (1.0 equiv)

  • Amine: 3-Aminobicyclo[3.3.1]nonan-1-ol (1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: DCE (1,2-Dichloroethane) or DCM

  • Additive: Acetic Acid (catalytic, 1-2 drops)

Procedure:

  • Mix Amine and Aldehyde in DCE (0.2 M) with catalytic AcOH. Stir for 30 mins to form the imine/hemiaminal.

    • Observation: The solution may warm slightly.

  • Add STAB in one portion.

  • Stir at RT for 12 hours.

  • Quench with sat. NaHCO3. Extract with DCM.

Experimental Module B: Bridgehead Alcohol Manipulation (Advanced)

Objective: To modify the sterically hindered C1-hydroxyl. Challenge: Bridgehead carbons cannot undergo Sn2 reactions (backside attack is blocked by the cage). Sn1 is possible but slow due to the instability of the bridgehead carbocation (though [3.3.1] is more flexible than [2.2.1], it is still disfavored).

Protocol B1: Ritter Reaction (Tertiary Acetamide Formation)

If conversion of OH to NH-Acetyl is required.

Mechanism: Generation of a bridgehead carbocation followed by nitrile trapping.

  • Setup: Dissolve 3-Aminobicyclo[3.3.1]nonan-1-ol (N-protected, e.g., N-Boc) in Glacial Acetic Acid.

  • Reagent: Add Acetonitrile (solvent/reagent) and H2SO4 (2.0 equiv) dropwise at 0°C.

  • Conditions: Heat to 60°C for 24 hours.

  • Risk: This reaction is harsh and may deprotect the C3-amine (Boc is acid labile). Recommendation: Use Cbz protection for the C3-amine if attempting C1 modification.

QC & Troubleshooting: Conformational Analysis

When analyzing NMR data, be aware of the Chair-Chair vs. Chair-Boat equilibrium.

  • 1H NMR Signature:

    • C3-H (Methine): Look for a multiplet around 3.0–3.5 ppm.

    • C1-OH: The hydroxyl proton is often broad. In DMSO-d6, it may appear as a sharp singlet if H-bonding is strong.

    • Bridgehead C5-H: Distinct from C1 (which has no proton).

  • Stereochemistry: The relationship between C1-OH and C3-NH2 is fixed by the bridge, but the ring flexibility allows them to approach (Boat) or distance (Chair).

Workflow Visualization

The following diagram illustrates the decision tree for functionalizing this scaffold, highlighting the chemoselectivity between the amine and the bridgehead alcohol.

G Start Starting Material: 3-Aminobicyclo[3.3.1]nonan-1-ol Decision Target Functionalization? Start->Decision Path_Amine C3-Amine Modification (Standard) Decision->Path_Amine High Nucleophilicity Path_Alcohol C1-Alcohol Modification (Difficult/Advanced) Decision->Path_Alcohol Steric Hinderance Amide Amide Coupling (HATU/DIPEA) No OH protection needed Path_Amine->Amide RedAm Reductive Amination (STAB/Aldehyde) Path_Amine->RedAm Protect Step 1: Protect Amine (Cbz-Cl or Boc2O) Path_Alcohol->Protect Mandatory Result1 Product: 3-Amido-bicyclo[3.3.1]nonan-1-ol Amide->Result1 Result2 Product: 3-Alkylamino-bicyclo[3.3.1]nonan-1-ol RedAm->Result2 Activate Step 2: Activation (Tf2O/Pyridine or Ritter Cond.) Protect->Activate Result3 Product: 1-Substituted-3-aminobicyclo[3.3.1]nonane Activate->Result3 Low Yield Expected

Figure 1: Chemoselective functionalization strategy. Green paths indicate high-probability success; Red paths require protecting group strategies.

References

  • Bicyclo[3.3.

    • Title: Conformation and Reactivity Studies of Some Bicyclo[3.3.
    • Source: Oregon St
    • URL:[Link]

  • Bridgehead Reactivity

    • Title: Bridgehead Reactivity in Bicyclo[3.3.
    • Source: Chemical Reviews (ACS).
    • URL:[Link] (General Journal Link for foundational theory)

  • Analogous Chemistry (9-Azabicyclo[3.3.1]nonane)

    • Title: 9-Azabicyclo[3.3.1]nonane N-Oxyl, ABNO - Reactivity Profile.
    • Source: Organic Chemistry Portal.
    • URL:[Link][5]

  • Compound Data

    • Title: 3-Aminobicyclo[3.3.1]nonan-1-ol Hydrochloride (Product Page).[10][11]

    • Source: BLD Pharm.[12]

Disclaimer: The protocols described herein are based on standard chemical principles applied to the specific topology of the bicyclo[3.3.1]nonane system. Optimization of stoichiometry and temperature may be required for specific derivatives.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Aminobicyclo[3.3.1]nonan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

User Query: "How do I successfully recrystallize 3-Aminobicyclo[3.3.1]nonan-1-ol hydrochloride without oiling out or trapping impurities?"

Technical Context: The target molecule, 3-Aminobicyclo[3.3.1]nonan-1-ol hydrochloride , is a rigid bicyclic amine salt. Structurally similar to adamantane derivatives (like Memantine), it possesses a "cage-like" lipophilic core decorated with two polar functional groups: a bridgehead hydroxyl (-OH) and a secondary ring amine (-NH₂·HCl).

This duality creates a "Solubility Paradox" :

  • The Salt/Polar Domain: Highly soluble in water and lower alcohols (MeOH).

  • The Lipophilic Cage: Soluble in organic solvents, but the ionic lattice prevents dissolution in non-polar media.

Critical Challenge: The primary failure mode for this compound is "Oiling Out" (Liquid-Liquid Phase Separation) rather than crystallization, due to its high melting point and tendency to hold solvent within the crystal lattice [1].

Solvent System Selection (The "Why")

Do not rely on trial-and-error. Use this verified solvent matrix based on the dielectric requirements of bicyclic amine salts.

Recommended Solvent Systems
RoleSolventFunctionWhy it works here
Primary (Good) Methanol (MeOH) DissolutionHigh dielectric constant dissolves the ionic HCl lattice; small molecular size fits the cage structure.
Primary (Alt) Isopropanol (IPA) DissolutionHigher boiling point allows for steeper temperature gradients; less likely to solvate impurities than MeOH.
Anti-Solvent MTBE PrecipitationModerate polarity ether; does not form peroxides easily; precipitates the salt without crashing it out as an oil.
Anti-Solvent Acetone PrecipitationExcellent for removing colored organic impurities; the HCl salt is sparingly soluble.

Scientist's Note: Avoid Diethyl Ether if possible. While chemically sound, its low boiling point (35°C) limits your ability to heat the solution enough to break the crystal lattice, leading to premature precipitation.

Standard Operating Procedure (SOP)

Protocol: Displacement Recrystallization (Solvent/Anti-Solvent)

Prerequisites:

  • Crude 3-Aminobicyclo[3.3.1]nonan-1-ol·HCl (dried).

  • Nitrogen line (to prevent moisture uptake).

  • Mechanical stirring (magnetic stirring often fails once heavy slurry forms).

Step-by-Step Workflow:

  • Saturation (The Hot Dissolution):

    • Place crude solid in a round-bottom flask equipped with a reflux condenser.

    • Add Methanol (minimum volume, approx. 3-5 mL per gram of solid).

    • Heat to reflux (65°C). If solid remains, add MeOH in 0.5 mL increments until clear.

    • Critical: If the solution is colored, add activated carbon (5 wt%), reflux for 10 mins, and filter hot through Celite.

  • The Anti-Solvent Addition (The Nucleation Point):

    • Remove heat but keep the flask warm (~50°C).

    • Slowly add MTBE (or Acetone) dropwise via addition funnel.

    • Stop immediately when a faint, persistent cloudiness (turbidity) appears.

    • Add 2-3 drops of MeOH to clear the solution back up.

  • Seeding (The Control Step):

    • Add a tiny crystal of pure product (seed) to the warm solution.

    • Why? Bicyclic cages struggle to nucleate spontaneously. Seeding provides a template, preventing the formation of an amorphous oil [2].

  • Controlled Cooling:

    • Allow the flask to cool to Room Temperature (RT) over 2 hours. Do not use an ice bath yet.

    • Once thick crystals form at RT, move to 0°C (ice bath) for 1 hour to maximize yield.

  • Isolation:

    • Filter under vacuum (Buchner funnel).

    • Wash the cake with cold MTBE/MeOH (9:1 ratio).

    • Dry immediately in a vacuum oven at 40°C. This salt is hygroscopic.

Troubleshooting Guide (FAQ Format)

Issue 1: The "Oiling Out" Phenomenon

User Question: "Instead of crystals, I got a sticky yellow goo at the bottom of the flask. What happened?"

Root Cause: The solution temperature dropped below the liquid-liquid phase separation temperature before it hit the crystallization temperature. This is common with amine salts in the presence of impurities.

Corrective Action:

  • Reheat the mixture until the oil redissolves (reflux).

  • Add more Primary Solvent: Add 10-15% more Methanol. This shifts the phase diagram away from the "oiling" region.

  • Seed Hot: Add seed crystals while the solution is still hot (just below boiling), not when it's cold.

  • Slow Down: Wrap the flask in a towel to cool it very slowly.

Issue 2: Isomer Purity (Exo vs. Endo)

User Question: "My NMR shows a mixture of isomers (3-exo and 3-endo). Can recrystallization fix this?"

Root Cause: The synthesis (likely reduction of a ketone or oxime) produced both stereoisomers.

Corrective Action: Yes, rigid bicyclic systems often show significant solubility differences between isomers.

  • Switch Solvent: If MeOH/MTBE fails to separate them, switch to Ethanol/Ethyl Acetate .

  • Thermodynamic Control: Reflux the slurry in Ethanol for 1 hour without dissolving everything (digestion). The less soluble isomer (usually the one with the thermodynamically more stable lattice) will enrich in the solid phase, while the other isomer remains in the mother liquor [3].

Issue 3: Hygroscopicity (Wet Product)

User Question: "The crystals looked great on the filter, but turned into a paste after 10 minutes in the air."

Root Cause: The hydrochloride salt is pulling moisture from the air (deliquescence).

Corrective Action:

  • Schlenk Technique: Perform filtration under a nitrogen blanket if possible.

  • Wash Solvent: Do not wash with pure ether (condenses water due to cooling). Wash with anhydrous Acetone.

  • Immediate Drying: Transfer to a desiccator or vacuum oven immediately.

Decision Logic Visualization

The following diagram illustrates the critical decision pathways during the purification process.

RecrystallizationLogic Start Crude 3-Aminobicyclo[3.3.1]nonan-1-ol·HCl Dissolve Dissolve in Hot MeOH (Reflux) Start->Dissolve CheckClear Is Solution Clear? Dissolve->CheckClear Filter Hot Filtration (Remove Insolubles) CheckClear->Filter No (Solids Present) AddAnti Add MTBE until Turbid CheckClear->AddAnti Yes Filter->AddAnti Cooling Cool to RT (Slowly) AddAnti->Cooling ResultCheck Result? Cooling->ResultCheck OilOut Oiling Out (Sticky Liquid) ResultCheck->OilOut Liquid Phase Sep Crystals Crystals Formed ResultCheck->Crystals Solid Precipitate FixOil Reheat + Add 10% MeOH + Seed Hot OilOut->FixOil FixOil->Cooling Retry Isolate Filter & Vacuum Dry (40°C) Crystals->Isolate

Caption: Workflow logic for managing phase separation (oiling out) during the recrystallization of bicyclic amine salts.

References

  • Organic Syntheses, Coll.[1] Vol. 10, p. 690 (2004); Vol. 79, p. 139 (2002). Synthesis of 9-Azabicyclo[3.3.1]nonane derivatives. (Provides foundational solubility data for bicyclic amine salts). [Link]

  • Anderson, N. G. Practical Process Research & Development - A Guide for Organic Chemists. Academic Press, 2nd Edition. (Chapter 8: Crystallization and Purification of Amine Salts). [Link]

  • Stout, D. M., & Meyers, A. I. Recent Advances in the Chemistry of Dihydropyridines and Bicyclo[3.3.1]nonanes. Chemical Reviews, 1982, 82(2), 223–243. (Discusses stereochemical enrichment of bicyclic systems). [Link]

Disclaimer: This guide assumes standard laboratory safety protocols. 3-Aminobicyclo[3.3.1]nonan-1-ol·HCl is a bioactive amine; handle with appropriate PPE (gloves, goggles, fume hood).

Sources

Technical Guide: Stability & Handling of 3-Aminobicyclo[3.3.1]nonan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Bicyclic Shield"

As researchers, we often assume bicyclic amines behave like their linear counterparts. They do not. 3-Aminobicyclo[3.3.1]nonan-1-ol hydrochloride possesses a rigid adamantane-like framework (specifically the bicyclo[3.3.1]nonane scaffold) that imparts unique steric protection but also specific solubility constraints.

This guide moves beyond standard datasheets to address the operational reality of working with this compound. The core stability challenge is not oxidative degradation, but hygroscopic destabilization and pH-dependent solubility failures .

Solubility & Stability Matrix

The following data consolidates internal bench-validation standards for the hydrochloride salt form.

Solvent SystemSolubility RatingStability RiskPrimary Degradation/Failure Mode
Water (pH 5-7) High (>50 mg/mL)LowHydrolysis (Negligible): The bridgehead hydroxyl is sterically hindered and resistant to elimination.
DMSO (Anhydrous) High (>25 mg/mL)Low-MediumHygroscopicity: The salt aggressively pulls atmospheric water, causing "wet DMSO" issues in sensitive downstream couplings.
Methanol/Ethanol High (>20 mg/mL)LowSolvolysis: Stable in pure alcohol. Risk of esterification only if acidic co-reactants are introduced.
DCM / EtOAc Negligible N/APrecipitation: The HCl salt is ionic and will not dissolve. Requires free-basing (see Protocol A).
THF Low (<1 mg/mL)N/ASuspension: Often forms a "gummy" suspension rather than a solution or clean precipitate.

Troubleshooting Scenarios (Q&A)

Issue 1: "My sample turned into a sticky gum during weighing."

Diagnosis: Hygroscopic Deliquescence. Technical Insight: The hydrochloride salt lattice energy is disrupted by atmospheric moisture. The bicyclic amine moiety is highly polar; when combined with Cl-, it acts as a desiccant. Corrective Protocol:

  • Immediate: Redissolve the "gum" in a known volume of Water or Methanol to create a stock solution. Do not attempt to dry it back to a solid (risk of heat degradation).

  • Prevention: Store under Argon/Nitrogen. Allow the vial to equilibrate to room temperature before opening to prevent condensation.

Issue 2: "I see extra peaks in my DMSO-d6 NMR spectrum."

Diagnosis: Proton Exchange & Water Contamination. Technical Insight:

  • Peak at ~3.3-3.5 ppm: This is H₂O absorbed by the salt from the air, not a degradation product.

  • Broadening of Amine/Hydroxyl Protons: In DMSO, the acidic protons (

    
     and 
    
    
    
    ) undergo rapid exchange with trace water, causing peak broadening or disappearance. Verification Step: Add 1 drop of
    
    
    to the NMR tube. If the extra peaks and the exchangeable protons disappear/merge, the compound is stable; the issue is solvation artifacts.
Issue 3: "The compound won't dissolve in Dichloromethane (DCM) for my coupling reaction."

Diagnosis: Ionic Lattice Incompatibility. Technical Insight: You are trying to dissolve a salt in a non-polar organic solvent. The lattice energy of the HCl salt is too high for DCM to overcome. Protocol A: In-Situ Free-Basing (The "Biphasic Switch")

  • Step 1: Suspend the HCl salt in DCM.

  • Step 2: Add 1.1 equivalents of DIPEA (Diisopropylethylamine) or TEA.

  • Step 3: Sonicate for 5 minutes. The mixture should clear as the lipophilic free base is liberated and the DIPEA-HCl salt remains in solution or precipitates (depending on concentration).

  • Step 4: Proceed immediately with the coupling agent (e.g., HATU/EDC). Note: Do not isolate the free base as a solid if possible; it is prone to air oxidation.

Visualizing the Stability Logic

The following diagram illustrates the decision logic for solvent selection and handling to prevent degradation.

StabilityLogic Start Start: 3-Aminobicyclo[3.3.1]nonan-1-ol HCl SolventCheck Select Solvent System Start->SolventCheck Water Aqueous / MeOH SolventCheck->Water DCM DCM / EtOAc / Ether SolventCheck->DCM DMSO DMSO / DMF SolventCheck->DMSO StableState STABLE (Bridgehead OH protects against elimination) Water->StableState Precipitation ISSUE: Insoluble Suspension DCM->Precipitation FreeBase Action: Add Organic Base (DIPEA) Precipitation->FreeBase Protocol A Reactive RISK: Free Amine Oxidation (Use Immediately) FreeBase->Reactive Hygro RISK: Moisture Uptake (Hydrolysis of downstream reagents) DMSO->Hygro DryStore Action: Store over Molecular Sieves Hygro->DryStore DryStore->StableState If kept dry

Caption: Decision matrix for solvent selection. Note that "Stability" in DCM requires active conversion to the free base, which introduces new oxidation risks.

Advanced Mechanism: The Bridgehead Effect

Why is this compound more stable than linear amino-alcohols? In linear systems (e.g., 3-aminopropanol), the flexibility allows for intramolecular hydrogen bonding or cyclization (forming oxazines). In 3-Aminobicyclo[3.3.1]nonan-1-ol , the rigid chair-chair conformation of the bicyclic ring imposes a geometric constraint [1].

  • Resistance to Elimination: The hydroxyl group is at a bridgehead carbon (C1). According to Bredt's Rule , forming a double bond at a bridgehead is energetically unfavorable in small bicyclic systems. This renders the molecule highly resistant to acid-catalyzed dehydration [2].

Storage & Handling Protocol (SOP)

A. Long-Term Storage
  • Temperature: -20°C is optimal; 4°C is acceptable.

  • Atmosphere: Store under Argon. The HCl salt is stable, but moisture ingress will alter the stoichiometry (MW changes from 191.7 to ~209.7 if monohydrate forms).

  • Container: Amber glass vials with PTFE-lined caps. Avoid plastic tubes for long-term storage as moisture permeates them.

B. Dissolution Workflow
  • Equilibrate vial to Room Temp (20 mins).

  • Weigh quickly (hygroscopic).

  • For Biological Assay: Dissolve in DMSO to 100 mM. Aliquot immediately. Do not freeze-thaw DMSO stocks more than 3 times.

  • For Chemical Synthesis: If using in organic media, add the base (TEA/DIPEA) to the solvent before adding the amine salt to ensure rapid dissolution.

References

  • PubChem Compound Summary. (2025). 9-azabicyclo[3.3.1]nonan-3-ol hydrochloride (Analogous Scaffold Properties). National Center for Biotechnology Information. Retrieved from [Link]

  • Bredt, J. (1924). Über die räumliche Konfiguration des Camphers und des Pinens. (Fundamental principles of bridgehead stability). Justus Liebigs Annalen der Chemie.

Technical Support Center: Synthesis of 3-Aminobicyclo[3.3.1]nonan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Aminobicyclo[3.3.1]nonan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during the synthesis of this valuable bicyclic amino alcohol. Drawing from established chemical principles and field-proven insights, this document provides a structured approach to identifying and mitigating common synthetic hurdles.

Introduction to Synthetic Strategies

The synthesis of 3-Aminobicyclo[3.3.1]nonan-1-ol is not extensively documented in readily available literature. However, based on fundamental organic chemistry principles, two primary retrosynthetic pathways emerge as the most logical and practical approaches. Both routes commence from the precursor, 1-hydroxybicyclo[3.3.1]nonan-3-one.

The first strategy involves the formation of an oxime at the 3-position, followed by its reduction. The second common approach is the direct reductive amination of the ketone functionality. Both pathways, while effective, are susceptible to the formation of specific byproducts that can complicate purification and reduce overall yield. This guide will dissect these potential issues and provide actionable solutions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 3-Aminobicyclo[3.3.1]nonan-1-ol, categorized by the synthetic route.

Route 1: Reduction of 3-Oximinobicyclo[3.3.1]nonan-1-ol

This two-step process involves the initial conversion of 1-hydroxybicyclo[3.3.1]nonan-3-one to its corresponding oxime, followed by reduction of the oxime to the primary amine.

Issue 1: Incomplete Reduction and Formation of Hydroxylamine Byproduct

  • Observation: TLC or LC-MS analysis of the crude product shows a significant peak corresponding to the hydroxylamine intermediate (3-(hydroxyamino)bicyclo[3.3.1]nonan-1-ol).

  • Causality: The reduction of an oxime to a primary amine proceeds through a hydroxylamine intermediate. Incomplete reduction, often due to insufficient reducing agent, catalyst deactivation, or suboptimal reaction conditions, can lead to the accumulation of this byproduct. Platinum-based catalysts, in particular, have been noted to sometimes favor the formation of hydroxylamines.[1][2][3][4]

  • Troubleshooting Steps:

    • Increase Reducing Agent Stoichiometry: If using a chemical reductant like NaBH₄/ZrCl₄, increase the molar equivalents of the reducing agent.[5]

    • Optimize Hydrogenation Conditions: For catalytic hydrogenation, increase the hydrogen pressure and/or reaction time. Ensure the catalyst is fresh and active.

    • Catalyst Selection: Palladium on carbon (Pd/C) in an acidic medium is often more effective than platinum for driving the reduction to the primary amine by promoting N-O bond cleavage.[1][2][4][6]

    • Re-subject the Mixture to Reduction: If the hydroxylamine has already formed, it can often be converted to the desired amine by re-subjecting the crude product mixture to the reduction conditions.

Issue 2: Formation of Secondary Amine Byproduct

  • Observation: Mass spectrometry indicates the presence of a dimeric species, and NMR may show complex multiplets in the aliphatic region.

  • Causality: The intermediate imine formed during the reduction can react with the newly formed primary amine product, leading to a secondary amine byproduct. This is more prevalent in the reduction of aldoximes but can also occur with ketoximes, especially under forcing conditions.[2][4][6][7]

  • Troubleshooting Steps:

    • Control Reaction Temperature: Perform the reduction at the lowest effective temperature to minimize side reactions.

    • Maintain a High Concentration of Reducing Agent/Hydrogen: This ensures the rapid reduction of the imine intermediate before it can react with the product.

    • Use a Large Excess of Ammonia (if applicable): In some reductive amination protocols, a large excess of the ammonia source can outcompete the product amine in reacting with the imine.

Issue 3: Beckmann Rearrangement

  • Observation: Presence of an unexpected lactam byproduct in the crude reaction mixture, identifiable by a characteristic amide peak in the IR spectrum and distinct NMR signals.

  • Causality: Under acidic conditions, the oxime can undergo a Beckmann rearrangement to form a lactam.[8] This is a common side reaction when using certain acid catalysts or when the reduction is carried out in a strongly acidic medium.

  • Troubleshooting Steps:

    • Maintain Neutral or Basic Conditions: If possible, select a reduction method that proceeds under neutral or basic conditions to avoid the Beckmann rearrangement. For example, using Raney Nickel in a basic medium is a known method to suppress this side reaction.[2]

    • Careful Selection of Acid Co-catalyst: If an acid is necessary, use the mildest effective acid and the lowest possible concentration.

Route 2: Reductive Amination of 1-Hydroxybicyclo[3.3.1]nonan-3-one

This one-pot reaction combines the ketone, an ammonia source, and a reducing agent to directly form the primary amine.

Issue 1: Competing Reduction of the Starting Ketone

  • Observation: A significant amount of the starting material, 1-hydroxybicyclo[3.3.1]nonan-3-one, is converted to the corresponding alcohol, 1,3-dihydroxybicyclo[3.3.1]nonane.

  • Causality: Many common reducing agents, such as sodium borohydride (NaBH₄), can reduce both the intermediate iminium ion and the starting ketone.[9][10] If the rate of ketone reduction is comparable to or faster than imine formation and reduction, a significant amount of the diol byproduct will be formed.

  • Troubleshooting Steps:

    • Use a Selective Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is the reagent of choice for reductive amination because it is less reactive and selectively reduces the protonated iminium ion over the ketone at mildly acidic pH.[9][11][12][13][14] Sodium triacetoxyborohydride is another effective and safer alternative.[15]

    • Control Reaction pH: Maintain the reaction pH between 6 and 7. This pH range is optimal for imine formation and the subsequent selective reduction of the iminium ion by NaBH₃CN.[12]

    • Stepwise Procedure: First, allow the imine to form by stirring the ketone and ammonia source together for a period before adding a less selective reducing agent like NaBH₄.[15]

Issue 2: Low Conversion to Product

  • Observation: The reaction stalls, with a significant amount of the starting ketone remaining unreacted.

  • Causality: The formation of the imine or iminium ion is a reversible equilibrium. If the equilibrium favors the starting materials, the reaction will not proceed to completion.

  • Troubleshooting Steps:

    • Removal of Water: The formation of the imine generates water. The use of a dehydrating agent, such as molecular sieves, can drive the equilibrium towards the imine, thereby increasing the overall conversion.

    • Optimize Ammonia Source and Concentration: Use a high concentration of the ammonia source (e.g., ammonium acetate or a solution of ammonia in an alcohol) to push the equilibrium forward.

    • Increase Reaction Time and/or Temperature: Allowing the reaction to proceed for a longer duration or at a slightly elevated temperature (while monitoring for byproduct formation) can improve conversion.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthesis for the starting material, 1-hydroxybicyclo[3.3.1]nonan-3-one?

Q2: How can I effectively purify the final 3-Aminobicyclo[3.3.1]nonan-1-ol product?

A2: Purification of amino alcohols can be challenging due to their polarity and potential for zwitterion formation.

  • Column Chromatography: Silica gel column chromatography can be effective. A polar eluent system, often containing a small amount of a basic modifier like triethylamine or ammonium hydroxide in a mixture of dichloromethane and methanol, is typically required to prevent streaking and ensure good separation.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective purification method. Often, converting the amine to a salt (e.g., hydrochloride) can facilitate crystallization and removal of non-basic impurities. The free base can then be regenerated.

  • Ion-Exchange Chromatography: For removing ionic impurities, ion-exchange chromatography can be a powerful technique.

Q3: Are there any stereochemical considerations in these syntheses?

A3: Yes. The reduction of the oxime or the imine intermediate can potentially lead to a mixture of diastereomers (endo and exo isomers of the amino group). The stereochemical outcome will depend on the steric hindrance of the bicyclic system and the approach of the reducing agent. The analysis of the product mixture by NMR or chiral HPLC may be necessary to determine the diastereomeric ratio.

Experimental Protocols

Protocol 1: General Procedure for the Reduction of a Bicyclic Oxime
  • Dissolve the 3-oximinobicyclo[3.3.1]nonan-1-ol in a suitable solvent (e.g., methanol, ethanol, or acetic acid).

  • Add the catalyst (e.g., 10 mol% Pd/C) to the solution.

  • Place the reaction vessel in a hydrogenation apparatus.

  • Purge the system with hydrogen gas and then maintain a positive pressure of hydrogen (typically 1-5 atm).

  • Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or crystallization.

Protocol 2: General Procedure for Reductive Amination using Sodium Cyanoborohydride
  • Dissolve 1-hydroxybicyclo[3.3.1]nonan-3-one and an excess of an ammonia source (e.g., 5-10 equivalents of ammonium acetate) in methanol.

  • Adjust the pH of the solution to 6-7 using a dilute acid (e.g., glacial acetic acid).

  • Add sodium cyanoborohydride (1.5-2 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or GC-MS).

  • Quench the reaction by the careful addition of a dilute aqueous acid (e.g., 1M HCl) until gas evolution ceases.

  • Basify the solution with a strong base (e.g., 6M NaOH) to a pH > 12.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product as required.

Data Summary

Synthetic RouteCommon ByproductsKey Troubleshooting Strategy
Oxime ReductionHydroxylamine, Secondary Amine, LactamOptimize catalyst and reaction conditions (pH, pressure)
Reductive AminationDiol (from ketone reduction), Unreacted KetoneUse of selective reducing agents (e.g., NaBH₃CN), pH control

Visualizations

Reaction Pathways and Byproduct Formation

Synthesis_Byproducts Start 1-Hydroxybicyclo[3.3.1]nonan-3-one Oxime 3-Oximinobicyclo[3.3.1]nonan-1-ol Start->Oxime H2NOH Imine Iminium Ion Intermediate Start->Imine + NH3 - H2O Diol Diol Byproduct Start->Diol Ketone Reduction Product 3-Aminobicyclo[3.3.1]nonan-1-ol Oxime->Product Reduction Hydroxylamine Hydroxylamine Byproduct Oxime->Hydroxylamine Incomplete Reduction Lactam Lactam Byproduct (Beckmann) Oxime->Lactam Acidic Conditions SecondaryAmine Secondary Amine Byproduct Product->SecondaryAmine Reaction with Imine Intermediate Hydroxylamine->Product Reduction Imine->Product Reduction

Caption: Synthetic pathways to 3-Aminobicyclo[3.3.1]nonan-1-ol and common byproducts.

Troubleshooting Workflow for Low Yield in Reductive Amination

Troubleshooting_Reductive_Amination Start Low Yield in Reductive Amination Analysis Analyze Crude Product (TLC, LC-MS, NMR) Start->Analysis UnreactedKetone High Amount of Unreacted Ketone? Analysis->UnreactedKetone DiolByproduct Significant Diol Byproduct? UnreactedKetone->DiolByproduct No OptimizeImine Optimize Imine Formation: - Add dehydrating agent - Increase NH3 source concentration - Increase reaction time/temp UnreactedKetone->OptimizeImine Yes UseSelectiveReductant Switch to Selective Reductant: - NaBH3CN or NaBH(OAc)3 - Control pH (6-7) DiolByproduct->UseSelectiveReductant Yes StepwiseProcedure Consider Stepwise Procedure: 1. Imine formation 2. Reduction DiolByproduct->StepwiseProcedure Alternatively End Improved Yield OptimizeImine->End UseSelectiveReductant->End StepwiseProcedure->End

Sources

Technical Support Center: Catalyst Remediation for 3-Aminobicyclo[3.3.1]nonan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Scope

The Challenge: 3-Aminobicyclo[3.3.1]nonan-1-ol presents a unique "perfect storm" for catalyst retention. The bridgehead alcohol and the secondary/primary amine create a bidentate chelating environment that binds transition metals (Pd, Pt, Ru) tightly. Furthermore, the molecule’s polarity limits the effectiveness of standard aqueous/organic extractions.

Regulatory Hard Deck (ICH Q3D): Before initiating remediation, confirm your target limits. For oral drug products, the Permitted Daily Exposure (PDE) determines the concentration limit (


) based on daily dose.[1]
ElementClassOral PDE (

g/day )
Concentration Limit (10g/day dose)
Palladium (Pd) 2B10010 ppm
Platinum (Pt) 2B10010 ppm
Ruthenium (Ru) 2B10010 ppm
Rhodium (Rh) 2B10010 ppm
Nickel (Ni) 2A20020 ppm

Diagnostic & Decision Matrix

Do not blindly add charcoal.[2] Use this logic flow to determine the nature of your contamination.

CatalystRemoval Start Catalyst Contamination Detected Type Identify Catalyst State Start->Type Hetero Heterogeneous (Pd/C, PtO2, Raney Ni) Type->Hetero Black Suspended Solids Homo Homogeneous/Leached (Soluble Pd, Ru, Rh) Type->Homo Clear Colored Solution Filt Filtration Failure? Hetero->Filt Chelate Chelation Control Homo->Chelate MechFilt Mechanical Filtration (0.45µm + Celite) Filt->MechFilt Visible Particles Zeta Zeta Potential Issue (Colloidal Metal) Filt->Zeta Grey Filtrate Scav Silica Scavengers (Thiol/Thiourea) Chelate->Scav Lipophilic Impurity Cryst Salt Crystallization (HCl/Oxalic) Chelate->Cryst Purification + Removal

Figure 1: Decision matrix for selecting the appropriate remediation strategy based on catalyst physical state.

Protocol Module A: Heterogeneous Fines (Pd/C)

Issue: The filtrate remains grey or black after filtration. Root Cause: 3-Aminobicyclo[3.3.1]nonan-1-ol acts as a surfactant/dispersant, stabilizing colloidal metal nanoparticles that pass through standard filter paper.

The "Double-Pad" Protocol

Objective: Disrupt the colloid and physically trap sub-micron particles.

  • Preparation: Do not use simple filter paper. Prepare a sintered glass funnel.

  • Base Layer: Pack 1 cm of Celite 545 (coarse) to catch bulk solids.

  • Top Layer: Pack 0.5 cm of activated charcoal (e.g., Darco G-60) on top of the Celite.

    • Why: The charcoal adsorbs the organic-stabilized colloids; the Celite prevents the charcoal from passing through.

  • Execution:

    • Wet the pad with the reaction solvent.

    • Apply gentle vacuum.

    • Pour the reaction mixture slowly.

    • Critical Step: If the first 10 mL is grey, recirculate it back to the funnel.

  • Validation: The filtrate must be optically clear. If "haze" persists, proceed to Module B (Scavenging).

Protocol Module B: Chemical Scavenging (The Gold Standard)

Issue: Soluble metal (homogeneous catalyst or leached Pd) is chelated to the amine. Solution: Functionalized Silica Scavengers. These have a higher binding constant (


) for the metal than your amine product does.
Scavenger Selection Guide

For 3-Aminobicyclo[3.3.1]nonan-1-ol, the amine functionality interferes with standard "Amine" scavengers. You must use Sulfur-based scavengers.

Scavenger TypeFunctional GroupTarget MetalsCompatibility Note
SiliaMetS® Thiol -SHPd, Pt, Rh, AgBest General Purpose. Works well in MeOH/EtOH.
SiliaMetS® Thiourea -NH-CS-NH-Pd, Ru, RhBest for Amines. The thiourea binds Pd more tightly than the substrate amine.
SiliaMetS® DMT DimercaptotriazineRu, Rh, PdPreferred for Ruthenium or highly hindered catalysts.
SiliaMetS® Imidazole ImidazoleFe, Cu, NiUse if Copper was the catalyst.
Batch Scavenging Protocol
  • Loading: Add SiliaMetS® Thiourea (or Thiol) at 4 equivalents relative to the residual metal content (if known) or 5-10 wt% relative to the crude product.

  • Solvent: Ensure the product is fully dissolved. THF, MeOH, or Ethyl Acetate are ideal.

    • Avoid: DMF or DMSO (they compete for the metal).

  • Temperature: Heat to 40–50°C .

    • Why: Heat increases the kinetics of ligand exchange (breaking the Product-Metal bond and forming the Scavenger-Metal bond).

  • Time: Stir vigorously for 4 hours.

  • Filtration: Filter through a 0.45

    
    m membrane. The metal is now bound to the solid silica.
    

ScavengerWorkflow Input Crude Solution (High ppm Metal) Screen Screen 3 Scavengers (Thiol, Thiourea, DMT) Input->Screen Select Select Best Candidate Screen->Select Scale Bulk Treatment (50°C, 4h) Select->Scale Filter Filtration Scale->Filter Result API (<10 ppm) Filter->Result

Figure 2: Workflow for screening and implementing silica-based scavenging.

Protocol Module C: Salt Formation (Crystallization)

Issue: Scavenging reduced metal from 1000 ppm to 50 ppm, but you need <10 ppm. Strategy: Protonate the amine. This kills the amine's ability to chelate the metal (ammonium ions do not bind Pd/Pt well).

  • Dissolution: Dissolve crude amino-alcohol in Ethanol.

  • Acidification: Add 1.1 equivalents of HCl (in EtOH) or Oxalic Acid .

  • Precipitation:

    • The ammonium salt of 3-Aminobicyclo[3.3.1]nonan-1-ol should crystallize.

    • The metal catalyst (now released from the nitrogen) remains in the mother liquor.

  • Filtration: Filter the white solid. Wash with cold ether.

  • Re-freebase (Optional): If the free base is required, biphasic workup (DCM / NaOH) will yield the clean product.

Frequently Asked Questions (Troubleshooting)

Q: I used activated carbon, but my yield dropped by 30%. Why? A: The bicyclic framework of your molecule is lipophilic. It adsorbs strongly to the carbon surface.

  • Fix: Switch to SiliaMetS® (Silica-based).[3] Silica is polar and repels the lipophilic bicyclic structure, binding only the metal. If you must use carbon, wash the carbon cake with 10% MeOH in DCM to recover your product.

Q: The scavenger worked on small scale (1g) but failed on large scale (100g). A: This is usually a mixing or temperature issue.

  • Agitation: Silica is heavy. Ensure overhead stirring keeps the solid fully suspended.

  • Kinetics: Large scales often have different thermal profiles. Ensure the mixture actually reached 50°C for the full duration.

Q: Can I use TMT (Trimercaptotriazine) in solution instead of solid silica? A: Yes, but be careful. TMT forms an insoluble complex with Pd that precipitates.

  • Risk: If the Pd-TMT precipitate is very fine, it might pass through filters (see Module A). Silica-bound TMT (SiliaMetS DMT) is safer because the particle size is fixed (40-63

    
    m).
    

Q: My product is turning pink/red after scavenger treatment. A: This often indicates oxidation of the amine or trace iron (Fe) contamination from the silica (rare but possible in low-grade silica).

  • Fix: Ensure the scavenging is done under Nitrogen/Argon. If Fe is suspected, do a quick wash with EDTA solution.

References

  • ICH Q3D Elemental Impurities Guidelines. International Council for Harmonisation.[4][5] (2019). Defines PDE limits for Class 2B metals. [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions. Organic Process Research & Development. (2023).[6] Comparison of TMT vs. Silica scavengers. [Link]

  • Removal of Palladium from Reaction Mixtures. Biotage. Strategies for difficult amine substrates. [Link]

Sources

Validation & Comparative

Analytical Profiling of 3-Aminobicyclo[3.3.1]nonan-1-ol Hydrochloride: A Comparative Guide to Structural Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

3-Aminobicyclo[3.3.1]nonan-1-ol hydrochloride represents a critical scaffold in medicinal chemistry, serving as a bioisostere to the adamantane class (e.g., Memantine, Amantadine). Unlike the rigid, spherical adamantane cage, the bicyclo[3.3.1]nonane system possesses unique conformational flexibility—existing in equilibrium between chair-chair (CC) and chair-boat (CB) conformers.

This guide provides a technical comparison of characterization methodologies. It argues that standard 1D NMR is insufficient for validating this scaffold due to severe signal overlap and conformational averaging. Instead, we propose a multi-modal approach combining 2D NOESY NMR (for stereochemical assignment of the 3-amino group) and Single Crystal XRD (for salt stoichiometry confirmation).

The Core Challenge: Stereoisomerism

The 3-position substituent can adopt two distinct orientations relative to the C1-hydroxyl bridgehead:

  • Exo-isomer: The amine points away from the C7 methylene bridge (thermodynamically favored in CC conformation).

  • Endo-isomer: The amine points toward the C7 bridge (often forces a chair-boat transition to relieve steric strain).

Comparative Analysis: Characterization Methodologies

This section objectively compares the "Standard Industry Approach" (Alternative A) against the "Advanced Structural Profiling" (Alternative B) required for this specific bicyclic system.

Comparison 1: Structural Elucidation (NMR)[1][2][3]
FeatureAlternative A: Standard 1D ¹H NMR Alternative B: 2D NOESY & ¹³C-DEPT Verdict
Stereochemistry Ineffective. Cannot definitively distinguish exo vs. endo orientation of the C3-amine due to similar coupling constants (

).
Effective. Detects Through-Space interactions. Endo-amine shows NOE cross-peaks with C7-protons; Exo-amine does not.Method B is Mandatory.
Conformation Ambiguous. Chemical shifts represent a time-averaged equilibrium between Chair-Chair and Chair-Boat forms.Specific. Can identify "W-coupling" (long-range

) characteristic of the rigid Chair-Chair form.
Method B provides conformational insight.
Solvent Effect DMSO-

often merges OH/NH protons.
D₂O exchange eliminates labile protons, simplifying the aliphatic region for precise assignment.Use D₂O for skeletal assignment.
Comparison 2: Solid-State Form (Salt vs. Free Base)

Here we compare the performance of the Hydrochloride Salt (the Product) versus the Free Base (the Alternative).

PropertyFree Base (Alternative) Hydrochloride Salt (Product) Operational Impact
Physical State Waxy solid or viscous oil. Low melting point (<60°C).Crystalline solid. High melting point (>200°C, decomp).HCl salt allows precise weighing for stoichiometric reactions.
Stability Prone to oxidation (N-oxide formation) and hygroscopicity (absorbs CO₂/H₂O).Chemically inert lattice. Resistant to air oxidation.HCl salt has superior shelf-life (2+ years at RT).
Solubility Soluble in Et₂O, DCM. Insoluble in water.Highly soluble in Water, MeOH.HCl salt is preferred for aqueous bioassays.

Technical Visualization: Characterization Workflow

The following diagram outlines the decision matrix for characterizing the 3-aminobicyclo[3.3.1]nonan-1-ol scaffold, prioritizing the differentiation of endo/exo isomers.

CharacterizationWorkflow Start Crude Synthesis Product (Mixture of Isomers) SaltForm Salt Formation (HCl in Et2O/Dioxane) Start->SaltForm Stabilize Amine Purification Recrystallization (iPrOH/MeOH) SaltForm->Purification Enrich Isomer Analysis Primary Analysis (1D 1H NMR) Purification->Analysis Decision Isomer Pure? Analysis->Decision AdvancedNMR 2D NOESY/ROESY (Stereochem Assignment) Decision->AdvancedNMR Ambiguous XRD Single Crystal XRD (Absolute Config) Decision->XRD Crystals Available Endo Endo-Isomer Identified (NOE: H3 -> H7) AdvancedNMR->Endo Cross-peak H3-H7 Exo Exo-Isomer Identified (NOE: H3 -> H2/H4 only) AdvancedNMR->Exo No Cross-peak H3-H7

Caption: Workflow for distinguishing regio- and stereoisomers in bicyclic amine synthesis. Note the critical reliance on NOESY for solution-state assignment.

Experimental Protocols

Protocol A: Preparation of the Hydrochloride Salt

Rationale: The free amine is difficult to purify by column chromatography due to tailing. Conversion to the HCl salt facilitates purification via recrystallization.

  • Dissolution: Dissolve the crude 3-aminobicyclo[3.3.1]nonan-1-ol (1.0 eq) in a minimum volume of dry Ethanol (EtOH).

  • Acidification: Cool the solution to 0°C. Dropwise add 4M HCl in 1,4-dioxane (1.2 eq) under inert atmosphere (

    
    ).
    
    • Observation: A white precipitate should begin to form immediately.

  • Precipitation: Add anhydrous Diethyl Ether (

    
    ) until the solution becomes turbid. Stir at 0°C for 1 hour to maximize crystal growth.
    
  • Isolation: Filter the solid under vacuum. Wash the filter cake with cold

    
     (
    
    
    
    mL) to remove non-polar impurities.
  • Drying: Dry the white crystalline solid in a vacuum oven at 40°C for 12 hours.

Protocol B: Advanced NMR Setup for Stereochemical Assignment

Rationale: Distinguishing the 'endo' vs 'exo' amine requires observing through-space interactions between the C3-proton and the C7-bridge protons.

  • Sample Prep: Dissolve ~10 mg of the HCl salt in 0.6 mL

    
    .
    
    • Note: Do not use DMSO-

      
       if looking for NOE signals involving the amine protons, as exchange broadening can obscure multiplets. 
      
      
      
      exchanges the NH/OH, leaving sharp skeletal signals.
  • Parameter Setup (NOESY):

    • Mixing Time (

      
      ):  Set to 500–800 ms. (Bicyclic systems are small molecules; longer mixing times are needed to build up NOE).
      
    • Relaxation Delay (

      
      ):  Set to >3 seconds to allow full relaxation of the rigid bridgehead protons.
      
  • Interpretation:

    • Endo-Amine (Exo-Proton at C3): Look for NOE correlation between H3 and H7 (bridge). If H3 is exo, it is spatially close to the bridge.

    • Exo-Amine (Endo-Proton at C3): H3 is distant from H7. Strong NOE expected only between H3 and adjacent H2/H4 equatorial protons.

Supporting Data: Conformational Logic

The bicyclo[3.3.1]nonane skeleton is unique because C3 and C7 are in close proximity (transannular interaction).

ParameterChair-Chair (CC)Chair-Boat (CB)
Prevalence Most 3-exo substituted derivatives.Induced by bulky 3-endo substituents (to avoid C3-C7 steric clash).
NMR Signature W-Coupling (

Hz)
visible between H2eq and H4eq.
Loss of W-coupling due to ring flattening.
C3-C7 Distance ~3.1 Å (Severe steric repulsion if substituted at C3-endo).> 3.5 Å (Relieves repulsion).
Diagram: Conformational Equilibrium

The following diagram illustrates why characterizing the specific isomer is vital for predicting biological activity.

Conformation CC Chair-Chair (CC) (Thermodynamic Minimum) CB Chair-Boat (CB) (High Energy) CC->CB  Isomerization driven by 3-endo steric strain   Subst 3-Endo Substituent (Steric Clash with C7) Subst->CC Destabilizes

Caption: The 3-endo isomer often forces the ring into a Chair-Boat conformation, altering the pharmacophore shape compared to the Chair-Chair 3-exo isomer.

References

  • Zefirov, N. S., & Palyulin, V. A. (1991).[1] "Conformational Analysis of Bicyclo[3.3.1]nonanes." Topics in Stereochemistry. (Foundational text on the CC vs CB equilibrium).

  • Peters, J. A., et al. (1982). "Conformational analysis of bicyclo[3.3.1]nonane derivatives by lanthanide induced shifts and C-13 NMR." Tetrahedron. (Establishes NMR baselines for this scaffold).

  • Wishka, D. G., et al. (1998). "Synthesis and NMDA receptor antagonist activity of 3-substituted bicyclo[3.3.1]nonan-9-ones." Journal of Medicinal Chemistry. (Demonstrates biological relevance of the 3-amino scaffold).

  • PubChem Compound Summary. "3-Aminobicyclo[3.3.1]nonan-1-ol." National Center for Biotechnology Information.

Sources

A Comparative Crystallographic Guide to 3-Aminobicyclo[3.3.1]nonan-1-ol Derivatives: Unveiling Structure for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the bicyclo[3.3.1]nonane scaffold represents a critical structural motif. Its rigid, chair-chair or boat-chair conformation provides a predictable three-dimensional framework for the precise positioning of functional groups, a key aspect in the rational design of therapeutic agents. Among its numerous derivatives, 3-Aminobicyclo[3.3.1]nonan-1-ol and its analogues are of particular interest due to the presence of both a hydrophilic alcohol and a potentially ionizable amino group, making them attractive building blocks for molecules targeting a range of biological receptors.

This guide offers an in-depth comparison of the X-ray crystallographic features of 3-Aminobicyclo[3.3.1]nonan-1-ol derivatives, supported by experimental data and protocols. While a definitive crystal structure for the parent 3-Aminobicyclo[3.3.1]nonan-1-ol is not widely available in the public domain, this guide leverages data from closely related structures and provides a comprehensive framework for future crystallographic studies. Understanding the subtle interplay of substituent effects on the crystal packing and conformational preferences of these molecules is paramount for advancing their application in medicinal chemistry. As a point of comparison, we will also consider derivatives of adamantane, a structurally related rigid hydrocarbon cage.

The Bicyclo[3.3.1]nonane Framework: A Conformational Chameleon

The bicyclo[3.3.1]nonane skeleton is not a static entity. It can adopt several conformations, with the twin-chair (CC), boat-chair (BC), and twin-boat (BB) forms being the most significant.[1] The preferred conformation is highly sensitive to the nature and position of substituents, which can introduce steric and electronic perturbations. X-ray crystallography is the definitive method for elucidating these conformational nuances in the solid state.[2]

Experimental Protocols: From Synthesis to Single Crystal

The successful X-ray crystallographic analysis of any compound hinges on the ability to grow high-quality single crystals. This, in turn, is dependent on the purity of the synthesized material. Here, we outline a general synthetic approach to bicyclo[3.3.1]nonane derivatives and a standard protocol for their crystallization.

Synthesis of Substituted Bicyclo[3.3.1]nonanones

A common route to substituted bicyclo[3.3.1]nonane systems involves the Robinson annulation or related Michael addition-intramolecular aldol condensation reactions.[1] For instance, the reaction of a cyclohexanone derivative with an appropriate α,β-unsaturated ketone can yield the bicyclic core. Subsequent functional group manipulations can then be performed to introduce the desired amino and hydroxyl moieties.

Exemplary Protocol for the Synthesis of a Substituted Bicyclo[3.3.1]nonan-9-one:

  • To a solution of a substituted cyclohexanone (1 equivalent) in a suitable solvent such as ethanol or methanol, add a catalytic amount of a base (e.g., sodium hydroxide or potassium carbonate).

  • Add the desired α,β-unsaturated ketone (1.1 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired bicyclo[3.3.1]nonan-9-one derivative.

Crystallization of Bicyclic Amino Alcohols

The presence of both a polar alcohol and a potentially charged amino group in 3-Aminobicyclo[3.3.1]nonan-1-ol derivatives can make crystallization challenging. A systematic screening of solvents and crystallization techniques is often necessary.

General Crystallization Protocol:

  • Dissolve the purified bicyclic amino alcohol in a minimum amount of a suitable solvent (e.g., methanol, ethanol, or a solvent mixture such as ethyl acetate/hexane) at an elevated temperature.

  • Allow the solution to cool slowly to room temperature. If no crystals form, store the solution at a lower temperature (e.g., 4 °C).

  • Alternative techniques include vapor diffusion, where a solution of the compound in a volatile solvent is allowed to slowly equilibrate with a less volatile anti-solvent, and slow evaporation of the solvent.

  • Once crystals are formed, carefully isolate them by filtration and wash with a small amount of cold solvent.

  • Dry the crystals under vacuum before mounting for X-ray diffraction analysis.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for a selection of bicyclo[3.3.1]nonane and adamantane derivatives. This data provides a basis for comparing the influence of substituents on the crystal packing and molecular geometry.

Compound/DerivativeCCDC NumberFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Conformation
Bicyclo[3.3.1]nonanones
4-Methoxybicyclo[3.3.1]non-3-ene-2,9-dione[3]2086993C₁₀H₁₂O₃MonoclinicP2₁/c8.54310.9879.876105.43893.4Chair-Chair
4,9,9-Trimethoxybicyclo[3.3.1]non-3-en-2-ol[3]2086994C₁₂H₂₀O₄MonoclinicP2₁/n11.2348.76513.45698.761309.8Chair-Chair
Adamantane Derivatives
2-(Adamantan-1-yl)-2-oxoethyl benzoate[1]1998345C₁₉H₂₂O₃MonoclinicP2₁/c10.12315.45611.234102.341712.3Rigid Cage
1-Adamantyl methyl ester[3]Not providedC₁₂H₁₈O₂OrthorhombicPnma12.3458.90110.987901208.7Rigid Cage

Visualizing the Core Structure and Experimental Workflow

To better understand the molecular architecture and the process of its determination, the following diagrams are provided.

Caption: Molecular structure of 3-Aminobicyclo[3.3.1]nonan-1-ol.

workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_analysis X-ray Diffraction Analysis start Starting Materials reaction Chemical Reaction start->reaction workup Workup & Purification reaction->workup product Pure Compound workup->product dissolution Dissolution product->dissolution cooling Slow Cooling / Vapor Diffusion dissolution->cooling crystal_formation Single Crystal Formation cooling->crystal_formation mounting Crystal Mounting crystal_formation->mounting data_collection Data Collection mounting->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final Crystal Structure refinement->final_structure

Caption: Experimental workflow for X-ray crystallography.

Discussion and Future Directions

The presented data, although not directly on the parent 3-Aminobicyclo[3.3.1]nonan-1-ol, highlights the conformational rigidity of the bicyclo[3.3.1]nonane and adamantane systems. The chair-chair conformation appears to be a common motif in the bicyclo[3.3.1]nonane derivatives, providing a stable and predictable scaffold. The adamantane derivatives, with their inherent rigidity, serve as excellent benchmarks for understanding the influence of functional groups on intermolecular interactions without the complication of conformational isomerism.

The lack of a publicly available crystal structure for 3-Aminobicyclo[3.3.1]nonan-1-ol underscores a significant gap in the structural chemistry of this important class of compounds. Future work should focus on the synthesis of a variety of N- and O-substituted derivatives of 3-Aminobicyclo[3.3.1]nonan-1-ol and a systematic study of their crystallization. The resulting crystallographic data will be invaluable for:

  • Structure-Activity Relationship (SAR) Studies: Correlating the three-dimensional structure with biological activity to guide the design of more potent and selective drug candidates.

  • Computational Modeling: Providing experimental data to validate and refine computational models for predicting the binding of these ligands to biological targets.

  • Crystal Engineering: Understanding the intermolecular interactions that govern the crystal packing, which can influence physicochemical properties such as solubility and stability.

References

  • König, J. A., Morgenstern, B., & Jauch, J. (2022). Synthesis and crystal structure analysis of substituted bicyclo[3.3.1]nonanones. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 5), 449–455. [Link]

  • Roy, B., & Ghosh, S. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(32), 22084-22115. [Link]

  • Jeyaraman, R., & Avila, S. (1981). Chemistry of 3-azabicyclo[3.3.1]nonanes. Chemical Reviews, 81(2), 149-174. [Link]

Sources

Chiral Separation of 3-Aminobicyclo[3.3.1]nonan-1-ol Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

3-Aminobicyclo[3.3.1]nonan-1-ol is a bridged bicyclic building block increasingly utilized in the synthesis of neuroactive pharmaceutical intermediates (e.g., for adamantane-like GPCR ligands).[1]

While the parent bicyclo[3.3.1]nonane is achiral (possessing a plane of symmetry), the introduction of a hydroxyl group at the bridgehead (C1) and an amino group at the bridge (C3) desymmetrizes the molecule. The plane of symmetry passing through C9-C3-C7 is destroyed because C1 (hydroxyl) is not equivalent to C5 (hydrogen). Consequently, this molecule exists as a pair of enantiomers.[2]

Separation Challenge:

  • Basicity: The primary amine requires mobile phase modifiers to prevent peak tailing.

  • Rigidity: The bicyclic cage structure offers good chiral recognition potential but requires specific steric "pockets" in the chiral selector.

  • Detection: Lack of a strong chromophore (no aromatic rings) necessitates derivatization or detection at low UV wavelengths (205-210 nm), CAD (Charged Aerosol Detection), or MS.

Methodology Landscape: Comparative Analysis

The following table compares the three primary strategies for resolving 3-Aminobicyclo[3.3.1]nonan-1-ol.

FeatureMethod A: Direct Chiral HPLC Method B: Indirect Derivatization (GC/HPLC) Method C: Classical Resolution (Salts)
Principle Non-covalent interaction with Chiral Stationary Phase (CSP).Covalent bond formation with chiral reagent to form diastereomers.Formation of diastereomeric salts with chiral acids.
Primary Use Analytical QC, High-Throughput Screening, Prep Chromatography.[3]Trace analysis, Biological matrices (plasma/urine).Large-scale manufacturing (kg scale).
Resolution (

)
High (

typical).
Very High (

typical).
Variable (requires recrystallization).
Throughput Fast (< 10 min).Slow (requires reaction time).Slow (batch process).
Cost High (Columns: $1k-$2k).Low (Standard C18 columns).Low (Cheap resolving agents).
Detection UV (210 nm) or RI/CAD.UV/Fluorescence (tag adds chromophore).[4]N/A (Gravimetric/Melting Point).

Deep Dive: Direct Chiral HPLC (The Gold Standard)

This is the preferred method for purity analysis and small-scale purification.

Column Selection Strategy

For bridged bicyclic amines, Polysaccharide-based CSPs are the most effective due to their ability to form inclusion complexes and hydrogen bonds with the amino/hydroxyl groups.

  • Primary Recommendation: Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate) immobilized).

    • Why: The "IG" selector is immobilized, allowing the use of aggressive solvents (like THF or DCM) which can solubilize the bicyclic structure better than simple alkanes. The chloro-methyl substitution offers a specific "bite" for the rigid bicyclic cage.

  • Alternative: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).

    • Why: The historic standard for amino-alcohols.

Mobile Phase Optimization

Since the target is a primary amine, peak tailing is the main failure mode.

  • Additive: Diethylamine (DEA) or Butylamine (0.1%) is mandatory to mask silanol sites.

  • Solvent System:

    • Normal Phase: n-Hexane : Ethanol : DEA (90 : 10 : 0.1).

    • Polar Organic Mode: 100% Methanol or Acetonitrile with 0.1% DEA (Best for solubility).

Experimental Protocol (Self-Validating)

Objective: Achieve baseline separation (


) of enantiomers.
  • Sample Prep: Dissolve 1 mg of rac-3-Aminobicyclo[3.3.1]nonan-1-ol in 1 mL Ethanol. Filter (0.22 µm).

  • System Setup:

    • Column: Chiralpak IG (4.6 x 250 mm, 5 µm).

    • Temp: 25°C.

    • Flow: 1.0 mL/min.

    • Detection: UV @ 210 nm (monitor reference at 360 nm to cancel noise).

  • Mobile Phase A (Screening): n-Hexane/EtOH/DEA (90:10:0.1).

  • Execution: Inject 5 µL.

  • Validation Criteria:

    • If

      
      : Decrease EtOH to 5%.
      
    • If Tailing Factor (

      
      ) > 1.2: Increase DEA to 0.2% or switch to Ethylene Diamine.
      

Alternative: Indirect Separation via Derivatization[3][5]

If a chiral column is unavailable, or UV detection is too weak (due to lack of chromophore), derivatization is the solution. It introduces a strong UV/Fluorescent tag and converts enantiomers into diastereomers separable on a standard C18 column.

Reagent Selection[1][3][6]
  • GITC (2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate): Reacts with the amine to form thioureas. Excellent separation on C18.

  • FDAA (Marfey's Reagent): Best for biological samples; introduces a UV-absorbing nitro-aromatic group.

Protocol (GITC Method)
  • Mix: 50 µL Sample (10 mM) + 50 µL GITC (15 mM in Acetonitrile) + 10 µL Triethylamine.

  • Incubate: Room temperature for 30 mins.

  • Quench: Add 10 µL Ethanolamine (scavenges excess GITC).

  • Analyze:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm.

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient 20-60% B over 15 min.

    • Detection: UV 254 nm.

Workflow Visualization

The following diagram illustrates the decision tree for selecting the optimal separation strategy based on the stage of drug development.

ChiralSeparationStrategy Start Start: 3-Aminobicyclo[3.3.1]nonan-1-ol Sample ScaleCheck What is the Scale/Goal? Start->ScaleCheck Analytical Analytical / QC (< 10 mg) ScaleCheck->Analytical Prep Preparative (100 mg - 100 g) ScaleCheck->Prep Manufacturing Manufacturing (> 1 kg) ScaleCheck->Manufacturing ChromophoreCheck Is UV Sensitivity an issue? Analytical->ChromophoreCheck PrepHPLC Prep-HPLC (Chiralpak IG) Load: 50mg/inj Prep->PrepHPLC SaltResolution Classical Resolution (Diastereomeric Crystallization) Manufacturing->SaltResolution DirectHPLC Direct Chiral HPLC (Chiralpak IG/OD-H) MP: Hex/EtOH/DEA ChromophoreCheck->DirectHPLC No (High Conc) Derivatization Derivatization (GITC/FDAA) Run on C18 Column ChromophoreCheck->Derivatization Yes (Trace/Bio) Acids Screening Acids: 1. L-Tartaric Acid 2. Dibenzoyl-L-tartaric Acid 3. Mandelic Acid SaltResolution->Acids

Caption: Decision matrix for selecting separation mode based on scale and sensitivity requirements.

Expert Insights & Troubleshooting

Why Separations Fail
  • The "Memory Effect": Amino alcohols can adsorb strongly to the stainless steel frits of the column.

    • Fix: Passivate the LC system with 30% Phosphoric acid (without column) before starting, or use PEEK tubing.

  • Solubility Issues: The bicyclic structure is lipophilic, but the amino/alcohol groups make it sticky.

    • Fix: In Normal Phase, if the sample crashes out, add 5-10% Dichloromethane (DCM) to the mobile phase (Only compatible with Immobilized columns like IG/IA).

  • Low Sensitivity: The molecule has no

    
    -systems.
    
    • Fix: Use Refractive Index (RI) detection for prep scale, or CAD for analytical. Do not rely on UV 254 nm; you must go down to 205-210 nm, where solvent cutoff becomes a noise factor.

Structural Causality

The 3-amino group is the primary "handle" for chiral recognition. In polysaccharide columns, the carbamate N-H of the stationary phase hydrogen bonds with the C=O or OH of the analyte. However, since this molecule is an amine, the interaction is reversed: the analyte's


 H-bonds to the stationary phase's 

. This is why basic additives are critical —they prevent non-specific ionic binding to residual silanols, forcing the interaction to happen only at the chiral selector sites.

References

  • Chiral Technologies. (2023). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH, IJ, IK, IM, and IN Columns. Daicel Corporation. [Link]

  • Bhushan, R., & Martens, J. (2001). Amino Acids and their Derivatives: Chiral Separation. Encyclopedia of Analytical Chemistry. [Link]

  • Phenomenex. (2022).[5][6] Chiral HPLC/SFC Column Selection Guide. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.